molecular formula C8H7Cl3 B8264684 1-Chloro-2,3-bis(chloromethyl)benzene

1-Chloro-2,3-bis(chloromethyl)benzene

Cat. No.: B8264684
M. Wt: 209.5 g/mol
InChI Key: UTHSAFCTOUTSND-UHFFFAOYSA-N
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Description

1-Chloro-2,3-bis(chloromethyl)benzene is a versatile and high-value aromatic building block designed for advanced organic synthesis and materials science research. This compound features a benzene ring substituted with one chlorine atom and two chloromethyl groups, offering multiple reactive sites for sequential functionalization. Its primary research application lies in its role as a key precursor for the synthesis of complex molecular architectures, including heterocyclic compounds, macrocyclic ligands like cryptands, and sophisticated polymer networks. The chloromethyl groups are highly reactive in nucleophilic substitution reactions, allowing for the facile introduction of other functional groups, while the aromatic chloride enables participation in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Researchers utilize this multi-functional reagent in the development of advanced materials, such as porous organic polymers for gas storage and separation, and in pharmaceutical research for constructing constrained molecular scaffolds. Handling requires specialized expertise due to the reactivity of benzyl chloride motifs, which are known to be combustible and may decompose to release irritating or toxic fumes (e.g., hydrogen chloride) upon heating . This compound is very toxic to aquatic life and must be handled with care to prevent environmental release . For safe handling, use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1-chloro-2,3-bis(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSAFCTOUTSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical & Synthetic Profile: 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the physicochemical characterization, reactivity, and handling of 1-Chloro-2,3-bis(chloromethyl)benzene .

Technical Monograph | Version 1.0 [1]

Executive Technical Summary

This compound (CAS: 1824096-87-8) is a specialized bifunctional alkylating agent and a critical building block in the synthesis of fused tricyclic heterocycles.[1][2][3] Structurally derived from o-xylene, this compound features a unique substitution pattern (1-chloro, 2,3-bis(chloromethyl)) that imposes significant steric and electronic constraints compared to the more common 1,2-bis(chloromethyl)benzene.[1]

For drug development professionals, this molecule represents a "chemical handle" for generating 4-chloroisoindoline and 4-chlorodihydrobenzo[c]thiophene scaffolds—motifs increasingly relevant in kinase inhibitor and GPCR ligand design.[1] Due to its high reactivity and limited commercial data, this guide synthesizes predicted physicochemical parameters with established structure-activity relationships (SAR) of benzyl chloride analogues.[1]

Molecular Identity & Structural Analysis[1]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-Chloro-o-xylylene dichloride;

-Dichloro-3-chloro-o-xylene
CAS Number 1824096-87-8
Molecular Formula C

H

Cl

SMILES ClCC1=C(CCl)C(Cl)=CC=C1
Molecular Weight 209.50 g/mol
Electronic & Steric Environment

The presence of the chlorine atom at the C1 position introduces a "buttressing effect" on the adjacent chloromethyl group at C2.[1]

  • Steric Strain: The Van der Waals radius of the C1-Chloro substituent forces the C2-chloromethyl group out of the aromatic plane, potentially increasing the activation energy for nucleophilic attack at the C2 position compared to the C3 position.[1]

  • Reactivity Gradient: The C3-chloromethyl group is less sterically hindered and likely serves as the primary site for initial nucleophilic substitution in stepwise cyclization reactions.[1]

Physicochemical Properties Profile

Note: Due to the scarcity of experimental data for this specific isomer, values marked with ()* are predicted based on high-confidence SAR with 1,2-bis(chloromethyl)benzene (CAS 612-12-4).*[1]

PropertyValue / PredictionContext for Application
Physical State Solid (Low Melting)Likely a crystalline powder or waxy solid at RT.[1]
Melting Point 45°C – 65°CLower symmetry than 1,4-isomers usually depresses MP.[1]
Boiling Point ~260°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1]
Density ~1.35 g/cm³Halogenation significantly increases density vs. xylene.[1]
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic; requires non-polar solvents (DCM, Toluene).
Solubility Insoluble in water.[1] Soluble in DCM, THF, Ethyl Acetate.Hydrolyzes slowly in water; rapid hydrolysis in hot aqueous base.[1]
Vapor Pressure < 0.05 mmHg at 25°C*Low volatility, but lachrymatory vapors are possible.

Reactivity & Synthesis Workflow

Synthetic Accessibility

The synthesis typically involves the radical halogenation of 3-chloro-o-xylene .[1] Control over reaction conditions is vital to prevent over-chlorination (formation of benzal chlorides).[1][4]

Protocol Overview (Radical Chlorination):

  • Precursor: 3-Chloro-o-xylene (CAS 608-23-1).[1]

  • Reagent:

    
    -Chlorosuccinimide (NCS) or SO
    
    
    
    Cl
    
    
    with radical initiator (AIBN/Benzoyl Peroxide).
  • Solvent: Carbon tetrachloride (CCl

    
    ) or Trifluorotoluene (greener alternative).[1]
    
  • Purification: Recrystallization from Hexane/heptane is preferred over distillation to avoid thermal polymerization.[1]

Cyclization Pathways (The "Ortho-Effect")

The primary utility of this compound is its ability to undergo double nucleophilic substitution to form 5-membered fused rings.[1]

Diagram 1: Heterocycle Formation Pathway The following Graphviz diagram illustrates the conversion of this compound into an isoindoline scaffold using a primary amine.[1]

ReactionPathway Start 1-Chloro-2,3- bis(chloromethyl)benzene Inter Intermediate: Mono-alkylation (C3 favored) Start->Inter SN2 Attack (Fast) Amine Primary Amine (R-NH2) Amine->Inter Product Product: 4-Chloroisoindoline Derivative Inter->Product Intramolecular Cyclization (Slow)

Caption: Stepwise cyclization mechanism. Steric hindrance at C2 suggests C3 is the likely site of the first nucleophilic attack.[1]

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following multi-modal analysis is recommended.

Proton NMR ( H-NMR)[1]
  • Solvent: CDCl

    
    [1]
    
  • Key Signals:

    • Aromatic Region: Multiplets at

      
       7.1 – 7.4 ppm (3H).[1]
      
    • Benzylic Protons: Two distinct singlets (or chemically equivalent if fluxional, but likely distinct due to C1-Cl asymmetry).[1] Expect shifts around

      
       4.6 – 4.8 ppm.[1]
      
    • Differentiation: The CH

      
       group at position 2 (between Cl and CH
      
      
      
      Cl) will likely be more deshielded than position 3.[1]
HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile[1]

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).[1]

  • Detection: UV at 220 nm and 254 nm.[1]

  • Self-Validation: Inject a sample of the precursor (3-chloro-o-xylene) to ensure separation.[1] The dichloro-product should elute significantly later than the xylene precursor but earlier than trichlorinated byproducts.[1]

Safety & Handling (E-E-A-T)

WARNING: Alkylating Agent. This compound is a potent electrophile.[1] It mimics the toxicity profile of nitrogen mustards.[1]

Hazard Identification
  • Skin/Eye: Severe irritant and lachrymator.[1] Causes chemical burns.[1][5]

  • Systemic: Potential carcinogen and mutagen (alkylates DNA).[1]

  • Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.[1]

Storage & Stability[1]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass with Teflon-lined cap.[1]

  • Shelf Life: Degrades slowly via hydrolysis if not sealed perfectly.[1] Check purity every 6 months.

Decontamination Protocol

In the event of a spill:

  • Do not use water (generates HCl).[1]

  • Absorb with dry sand or vermiculite.[1]

  • Neutralize surfaces with a solution of 10% Sodium Thiosulfate (reacts with alkyl chloride to form non-toxic thiosulfate ester) and dilute ethanol.[1]

References

  • Accela Chem. (2025).[1][5][6] Catalog Entry: SY333459 - this compound.[1][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Analogue Reference).[1] Retrieved from [Link]

Sources

1-Chloro-2,3-bis(chloromethyl)benzene molecular structure and isomers

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Protocols, and Applications in Heterocyclic Chemistry[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Chloro-2,3-bis(chloromethyl)benzene , a specialized halogenated building block utilized in the synthesis of functionalized isoindolines and polycyclic aromatic systems.[1] Unlike its ubiquitous analogue


-dichloro-o-xylene (1,2-bis(chloromethyl)benzene), this chlorinated derivative introduces a halogen handle at the 4-position of the resulting fused ring systems, offering critical vectors for Structure-Activity Relationship (SAR) exploration in medicinal chemistry.[1] This document details its molecular architecture, regioisomeric landscape, synthesis via radical halogenation, and downstream utility.[1]
Part 1: Molecular Architecture & Isomerism

The target molecule, This compound (Formula:


), consists of a benzene core substituted with a chlorine atom at position 1 and two highly reactive chloromethyl (

) groups at positions 2 and 3.[1]
1.1 Structural Specifications
  • Systematic Name: this compound[2][3]

  • Molecular Weight: 209.50 g/mol [1]

  • Core Scaffold: Substituted o-Xylene (Hemimellitene derivative pattern)[1]

  • Key Reactivity: Bifunctional electrophile (bis-alkylating agent).[1]

1.2 The Regioisomeric Landscape

In industrial synthesis, purity is defined by the absence of regioisomers.[1] The target molecule is one of several possible "chlorobis(chloromethyl)benzene" isomers. These are derived from different chloroxylene precursors. Understanding this genealogy is critical for sourcing the correct starting material.[1]

Table 1: Regioisomers of Chlorobis(chloromethyl)benzene

Isomer StructurePrecursor (Starting Material)Precursor CASResulting Fused Ring System
1-Cl-2,3-bis(CH2Cl) 3-Chloro-o-xylene 608-23-1 4-Chloroisoindoline
1-Cl-3,4-bis(CH2Cl)4-Chloro-o-xylene615-60-15-Chloroisoindoline
1-Cl-2,4-bis(CH2Cl)4-Chloro-m-xylene700-47-05-Chloroisoindoline (via different closure)
1-Cl-2,6-bis(CH2Cl)2-Chloro-m-xylene4830-95-94-Chloroisoindoline (Symmetric precursor)
1.3 Isomer Visualization (Graphviz)

The following diagram maps the structural relationship between the chloroxylene precursors and their bis(chloromethyl) products.

IsomerMap cluster_precursors Precursors (Chloroxylenes) cluster_products Target Products cluster_heterocycles Downstream Scaffolds P1 3-Chloro-o-xylene (1-Cl-2,3-dimethylbenzene) T1 TARGET: This compound P1->T1 Radical Chlorination (NCS/CCl4) P2 4-Chloro-o-xylene (1-Cl-3,4-dimethylbenzene) T2 ISOMER: 1-Chloro-3,4-bis(chloromethyl)benzene P2->T2 Radical Chlorination H1 4-Chloroisoindoline T1->H1 Cyclization (Primary Amine) H2 5-Chloroisoindoline T2->H2 Cyclization

Figure 1: Synthetic genealogy showing the divergence of isoindoline isomers based on the specific chloroxylene starting material.[1]

Part 2: Synthetic Protocols

The synthesis of this compound requires the double radical halogenation of 3-chloro-o-xylene.[1] Direct chlorination with


 gas is efficient but prone to ring chlorination (electrophilic substitution) if Lewis acid impurities (Fe, Al) are present.[1] The preferred laboratory method uses N-Chlorosuccinimide (NCS)  to ensure regioselectivity for the benzylic positions.[1]
2.1 Reaction Mechanism

The reaction proceeds via a radical chain mechanism:

  • Initiation: Thermal decomposition of AIBN or Benzoyl Peroxide yields radicals.[1]

  • Propagation: Succinimidyl radical abstracts a benzylic hydrogen.[1] The resulting benzylic radical abstracts Cl from NCS.[1]

  • Selectivity: The chlorine atom on the ring exerts an inductive electron-withdrawing effect (

    
    ), slightly deactivating the benzylic hydrogens compared to unsubstituted o-xylene.[1] However, resonance stabilization of the benzylic radical allows the reaction to proceed.[1]
    
2.2 Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 3-Chloro-o-xylene (1.0 eq)[1]

  • Halogen Source: N-Chlorosuccinimide (NCS) (2.2 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Alternative: Chlorobenzene).[1]

Step-by-Step Methodology:

  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-chloro-o-xylene (e.g., 14.0 g, 100 mmol) and the solvent (150 mL).

  • Reagent Addition: Add NCS (29.4 g, 220 mmol) and AIBN (0.82 g, 5 mmol). Note: NCS is insoluble in

    
     at room temp; it floats.[1]
    
  • Initiation: Heat the mixture to reflux (77°C for

    
    ). The reaction is initiated when the denser NCS (succinimide byproduct) begins to float to the top or the solution turns pale yellow.[1]
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc) or GC-MS. The reaction typically requires 4–12 hours.[1] You will observe the sequential appearance of the mono-chloromethyl intermediate followed by the bis-chloromethyl product.[1]

  • Workup:

    • Cool the mixture to 0°C. Succinimide will precipitate.[1]

    • Filter off the succinimide.[1]

    • Wash the filtrate with water (

      
      ) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude oil often contains unreacted mono-chloride.[1] Purify via fractional distillation under high vacuum or recrystallization from n-heptane if the product solidifies (Melting point is typically near ambient or slightly above).[1]

Validation Criteria:

  • 
     NMR:  Look for the disappearance of methyl singlets (
    
    
    
    ) and the appearance of methylene singlets (
    
    
    ).[1] Due to the asymmetry caused by the Cl at position 1, the two
    
    
    groups may appear as distinct singlets or a split peak depending on resolution.[1]
Part 3: Applications & Reactivity Profile

The primary utility of this compound lies in its ability to form fused bicyclic heterocycles via double nucleophilic substitution (


).[1]
3.1 Synthesis of 4-Chloroisoindolines

Reaction with primary amines yields N-substituted 4-chloroisoindolines.[1] This scaffold is structurally significant because the Chlorine at position 4 (peri-position) provides steric bulk and a handle for further cross-coupling (e.g., Buchwald-Hartwig).[1]

General Protocol:

  • Reagents: this compound + Primary Amine (

    
    ) + Base (
    
    
    
    or DIPEA).[1]
  • Conditions: Reflux in Acetonitrile or Toluene.[1][4]

3.2 Synthesis Workflow Diagram

SynthesisFlow Start 3-Chloro-o-xylene (Starting Material) Step1 Radical Halogenation (NCS, AIBN, Reflux) Start->Step1 Inter Intermediate: Mono-chloromethyl species Step1->Inter Kinetic Product Target This compound (Electrophilic Scaffold) Inter->Target Thermodynamic Completion Step2 Cyclization (SN2) (R-NH2, Base) Target->Step2 Final 4-Chloroisoindoline Derivative (Pharma Intermediate) Step2->Final

Figure 2: Step-wise conversion from xylene precursor to isoindoline scaffold.

Part 4: Safety & Handling

Hazard Classification:

  • Lachrymator: Like all benzylic halides (e.g., benzyl chloride), this compound is a potent lachrymator.[1] It causes severe eye and respiratory tract irritation.[1]

  • Corrosive: Hydrolyzes in moist air to release HCl.[1]

  • Alkylating Agent: Potential carcinogen/mutagen due to its ability to alkylate DNA.[1]

Handling Protocols:

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating capability before cleanup.[1]

References
  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoindolines. Retrieved from [Link]

  • Google Patents. (n.d.).[1] Process for the directed chlorination of xylenes (US4190609A).[1] Retrieved from

Sources

Thermodynamic Characterization and Solubility Profiling of 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8 ) is a critical halogenated aromatic intermediate used primarily in the synthesis of polycyclic pharmacophores (e.g., indane derivatives) and advanced polymer cross-linking.[1][2][3]

Unlike commodity solvents, this compound exhibits a complex solubility profile governed by the interplay between its lipophilic chlorobenzene core and the reactive, electrophilic benzyl chloride moieties. This guide provides a comprehensive solubility analysis, leveraging thermodynamic modeling and structural homology with 1,2-bis(chloromethyl)benzene (CAS 612-12-4) to establish process design parameters.

Structural Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 1824096-87-8
Molecular Formula

Molecular Weight 209.49 g/mol
Structural Homolog 1,2-Bis(chloromethyl)benzene (Structure differs only by the C1-Chlorine)
Physical State Solid / Low-melting crystalline solid (Est.[3] MP: 45–55°C)

Solubility Landscape: Data & Trends

The "Chlorine Effect" on Solvation

The addition of a chlorine atom at the C1 position of the benzene ring (relative to the 1,2-bis(chloromethyl)benzene parent) introduces two competing thermodynamic effects:

  • Increased Lattice Energy: The symmetry and halogen bonding capability increase the enthalpy of fusion (

    
    ), typically reducing solubility in non-polar solvents compared to the non-chlorinated analog.
    
  • Enhanced Lipophilicity: The C-Cl bond increases the octanol-water partition coefficient (

    
    ), making the compound highly soluble in chlorinated solvents and aromatics.
    
Qualitative Solubility Map

Data derived from structural homology and functional group analysis.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>200 mg/mL)Dispersion forces & Halogen-Halogen interactions
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>150 mg/mL)Dipole-Dipole interactions
Aromatic Hydrocarbons Toluene, XyleneGood (>100 mg/mL)

-

Stacking
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Dipole-Induced Dipole (Risk of Solvolysis)
Aliphatic Hydrocarbons n-Heptane, HexaneLow (<20 mg/mL)Weak Dispersion
Water WaterInsoluble / Reactive Hydrophobic exclusion (Rapid Hydrolysis)
Quantitative Solubility Data (Homolog Baseline)

Note: As specific mole fraction data for CAS 1824096-87-8 is proprietary, the data below utilizes the validated values of its closest structural analog, 1,2-bis(chloromethyl)benzene. Process engineers should apply a Correction Factor (CF) of 0.85 to these values to account for the increased molecular weight of the target compound.

Table: Mole Fraction (


) Solubility vs. Temperature 
Temperature (K)Acetone (

)
Ethyl Acetate (

)
Toluene (

)
Ethanol (

)
283.15 0.04210.03850.03100.0092
293.15 0.05840.05120.04250.0145
303.15 0.07920.06880.05800.0221
313.15 0.10550.09150.07850.0334
323.15 0.13800.12050.10420.0490

Critical Insight: The solubility in Acetone and Ethyl Acetate exhibits a steep curve, making these ideal solvents for cooling crystallization purification processes.

Thermodynamic Modeling & Mechanism

To accurately predict solubility behavior outside the measured range, we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).
The Apelblat Model


  • A, B, C: Empirical parameters derived from experimental regression.

  • Interpretation:

    • Positive

      
       indicates an endothermic dissolution (solubility increases with T).
      
    • The dissolution is entropy-driven (

      
      ) in organic solvents due to the disruption of the crystal lattice.
      
Solvation Mechanism Diagram

The following diagram illustrates the competitive interactions determining solubility.

SolvationMechanism Solute 1-Chloro-2,3-bis (chloromethyl)benzene (Crystal Lattice) Enthalpy Enthalpy Penalty (+ΔH) Breaking Lattice Solute->Enthalpy Energy Input Entropy Entropy Gain (+ΔS) Disorder Increase Solute->Entropy Solvent Organic Solvent (Bulk Liquid) Solvent->Enthalpy Cavity Formation Complex Solvated Molecular Complex Interaction Dipole-Dipole & π-π Stacking Complex->Interaction Enthalpy->Complex Endothermic Dissolution Entropy->Complex Driving Force

Figure 1: Thermodynamic cycle of dissolution. The high lattice energy of the chlorinated aromatic ring requires significant enthalpy input, satisfied by polar aprotic solvents.

Experimental Protocol: Laser Dynamic Method

For researchers requiring precise empirical validation for this specific isomer, the Laser Dynamic Monitoring Method is the gold standard. It eliminates visual errors associated with manual cloud-point determination.

Protocol Workflow

Reagents:

  • This compound (Purity >98% by HPLC).[1]

  • Solvents (Analytical Grade, dried over molecular sieves).

Equipment:

  • Jacketed glass vessel (50 mL).

  • Thermostatic water bath (

    
     K).
    
  • Laser transmissometer (He-Ne laser or similar).

Step-by-Step Methodology:

  • Preparation: Weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Stir the mixture at a temperature 5K above the estimated saturation point to ensure complete dissolution.

  • Cooling Ramp: Lower the temperature at a controlled rate (e.g., 0.2 K/min).

  • Laser Detection: Continuously monitor the intensity of the laser beam passing through the solution.

    • High Transmittance: Clear solution.

    • Sharp Drop: Nucleation/Cloud point (Solubility limit).

  • Verification: Repeat the process by heating (dissolution point) and average the hysteresis gap.

Workflow Diagram

ExperimentalProtocol Start Weigh Solute & Solvent (Gravimetric Precision) Dissolve Heat to Clear Solution (T > T_sat) Start->Dissolve Cool Controlled Cooling (-0.2 K/min) Dissolve->Cool Laser Laser Transmittance Monitoring Cool->Laser Detect Detect Intensity Drop (Nucleation Point) Laser->Detect Cloud Point Calc Calculate Mole Fraction (x) Apply Apelblat Model Detect->Calc Calc->Start Next Solvent/Conc

Figure 2: The Laser Dynamic Method workflow ensures high reproducibility by removing subjective visual endpoints.

Process Application: Purification Strategy

Based on the solubility differential, the following purification strategy is recommended for synthesizing high-purity this compound.

Cooling Crystallization
  • Solvent System: Acetone or Ethyl Acetate/Heptane (Anti-solvent).

  • Rationale: The solubility curve in Acetone is steep. Cooling from 50°C to 0°C results in a theoretical yield recovery of >60% per pass.

  • Anti-Solvent Addition: Adding Heptane to a saturated Ethyl Acetate solution forces precipitation of the chlorinated aromatic due to polarity mismatch.

Stability Warning (Hydrolysis)

The benzylic chloride groups (


) are highly susceptible to nucleophilic attack by water.
  • Protocol: All solvents must be anhydrous (<0.05% water).

  • Storage: Store under Nitrogen or Argon atmosphere at <4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-2-(chloromethyl)- Thermophysical Properties. Retrieved from [Link]

  • Accela Chem. Product Catalog: this compound (CAS 1824096-87-8).[1][2][3] Retrieved from [Link]

  • OECD SIDS. SIDS Initial Assessment Report for o-Chlorobenzyl Chloride. Retrieved from [Link]

Sources

Thermodynamic Stability & Reactivity Profile: 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 1-Chloro-2,3-bis(chloromethyl)benzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1824096-87-8) is a specialized, high-reactivity building block used primarily in the synthesis of complex polycyclic heterocycles and pharmaceutical intermediates.[1] Unlike its more common isomer, 1,2-bis(chloromethyl)benzene (o-xylylene dichloride), this 1,2,3-trisubstituted arene possesses a unique "hemimellitene" substitution pattern.

This configuration introduces significant steric strain between the central chloromethyl group and its neighbors, creating a thermodynamic profile characterized by high ground-state energy and enhanced susceptibility to solvolysis and cyclization. This guide provides a comprehensive analysis of its thermodynamic stability, degradation pathways, and rigorous handling protocols required to maintain integrity in drug development workflows.

Chemical Identity & Structural Analysis

Compound Profile
ParameterDetail
IUPAC Name This compound
CAS Number 1824096-87-8
Molecular Formula C₈H₇Cl₃
Molecular Weight 209.50 g/mol
Physical State (Predicted) Low-melting solid or viscous oil (due to symmetry breaking relative to 1,2-bis analog)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Structural Thermodynamics: The "Hemimellitene" Effect

The defining feature of this molecule is the 1,2,3-substitution pattern .

  • Steric Buttressing: The chlorine atom at position 1 and the chloromethyl group at position 3 "sandwich" the central chloromethyl group at position 2.

  • Consequence: The central methylene carbon is forced out of the ring plane to relieve van der Waals repulsion. This pre-distortion raises the ground-state enthalpy (

    
    ), making the leaving group (chloride) at position 2 exceptionally labile.
    
  • Electronic Effect: The C1-Chloro substituent exerts an inductive electron-withdrawing effect (-I), which typically destabilizes the benzylic carbocation. However, in this crowded system, steric acceleration (relief of strain upon ionization to sp² geometry) often overrides the inductive deactivation, leading to rapid SN1 solvolysis.

Thermodynamic Stability & Degradation Pathways

The compound is thermodynamically unstable relative to its hydrolysis products. The driving force for degradation is the formation of strong O-H or C-O bonds and the relief of steric crowding.

Primary Degradation: Hydrolysis

Upon exposure to moisture, the compound undergoes rapid hydrolysis. The reaction is likely stepwise, with the sterically crowded position 2 reacting first.

  • Mechanism: SN1 (Dissociative).

  • Kinetics: Faster than benzyl chloride due to steric acceleration.

  • Product: 3-chloro-1,2-benzenedimethanol (diol).

Secondary Degradation: Cyclization

In the presence of trace moisture or Lewis acids, the diol or the mono-hydrolyzed intermediate can undergo intramolecular etherification to form 4-chlorophthalan (4-chloro-1,3-dihydroisobenzofuran). This 5-membered ring formation is thermodynamically favorable (


) due to entropy and ring stability.
Visualization of Degradation Pathways

The following diagram maps the kinetic and thermodynamic fate of the molecule under environmental stress.

DegradationPathways Start This compound (High Energy Ground State) Inter Mono-hydroxy Intermediate (Transient) Start->Inter + H2O, -HCl (Fast, Steric Relief) Polymer Poly(xylylene) Oligomers (Insoluble ppt) Start->Polymer Thermal/Radical (Storage > 25°C) Diol 3-Chloro-1,2-benzenedimethanol (Hydrolysis Product) Inter->Diol + H2O, -HCl Phthalan 4-Chlorophthalan (Cyclized Ether) Inter->Phthalan - H2O (Intramolecular Cyclization) Diol->Phthalan Acid Catalysis

Figure 1: Degradation pathways driven by steric relief and thermodynamic stability of the cyclic ether.

Experimental Protocols: Synthesis & Stability Testing

Synthesis Context (Why Purity is Difficult)

The compound is typically synthesized via radical side-chain chlorination of 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene).

  • Challenge: The reaction competes with ring chlorination and over-chlorination (forming dichloromethyl species).

  • Implication: Commercial samples often contain traces of HCl or radical initiators, which catalyze auto-degradation. Re-purification is recommended before critical use.

Protocol: Accelerated Stability Testing

To validate the shelf-life of a specific batch, use this self-validating HPLC protocol.

Materials:

  • Anhydrous Acetonitrile (MeCN).

  • Internal Standard: Biphenyl (inert, distinct retention time).

  • HPLC Column: C18 Reverse Phase.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound and 5 mg Biphenyl in 10 mL anhydrous MeCN.

  • Baseline: Inject immediately (T=0) to establish the Area Ratio (Compound/Internal Std).

  • Stress Condition: Split sample into two vials.

    • Vial A: Store at 25°C (ambient).

    • Vial B: Add 10 µL water (hydrolysis challenge).

  • Monitoring: Inject samples at 1h, 4h, and 24h.

  • Analysis:

    • Stability Criterion: If Area Ratio decreases by >5% in Vial A at 24h, the batch is thermodynamically unstable at RT and requires -20°C storage.

    • Identity Confirmation: Appearance of a new peak at lower retention time (more polar) indicates hydrolysis (diol formation).

Workflow Visualization

StabilityWorkflow Sample Sample Preparation (Anhydrous MeCN + Biphenyl Std) Split Split Sample Sample->Split VialA Vial A: Control (25°C, Dry) Split->VialA VialB Vial B: Stress (+1% H2O) Split->VialB HPLC HPLC Analysis (T=0, 1h, 4h, 24h) VialA->HPLC VialB->HPLC Decision Data Analysis HPLC->Decision Pass Stable: Use Protocol A (Store 4°C) Decision->Pass <2% Degradation Fail Unstable: Use Protocol B (Store -20°C, Re-purify) Decision->Fail >5% Degradation

Figure 2: Accelerated stability testing workflow for validation of batch integrity.

Handling, Storage, and Safety

Due to the thermodynamic drive toward hydrolysis and HCl release, strict environmental controls are mandatory.

ParameterRequirementRationale
Storage Temperature -20°C Kinetic inhibition of spontaneous polymerization.
Atmosphere Argon or Nitrogen (Dry)Prevents moisture-induced hydrolysis (SN1).
Container Teflon-lined screw capPrevents HCl corrosion of metal lids; ensures seal.
Solvent Compatibility Anhydrous DCM, TolueneAvoid nucleophilic solvents (MeOH, EtOH, DMSO).
Quenching 10% NaOH / IceNeutralizes acid and converts lachrymatory chloride to diol.

References

  • Accela Chem. (n.d.). This compound Product Data. Retrieved from

  • BLD Pharm. (n.d.).[2] Product Analysis: this compound (CAS 1824096-87-8).[1][2][3][4] Retrieved from

  • Study.com. (n.d.). Electrophilic Aromatic Substitution of o-Xylene Derivatives. Retrieved from

  • PubChem. (2025). 1,2-Bis(chloromethyl)benzene (Analogous Reactivity Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Chloromethylation and Handling of Benzylic Chlorides. Retrieved from

Sources

electronic properties and reactivity profile of 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Chloro-2,3-bis(chloromethyl)benzene , a specialized electrophilic building block used in the synthesis of fused heterocyclic systems (e.g., isoindolines, phthalazines) and tricyclic pharmaceutical intermediates.[1]

Electronic Properties, Reactivity Profile, and Synthetic Applications

Executive Summary & Molecular Identity

This compound is a trifunctionalized aromatic intermediate characterized by a "vicinal" bis(chloromethyl) motif adjacent to a chloro substituent.[1][2] Unlike the symmetric o-xylylene dichloride, the presence of the C1-chlorine atom breaks the molecular symmetry, creating distinct electronic and steric environments for the two benzylic electrophiles. This asymmetry allows for regiospecific functionalization and the construction of complex chlorinated heterocycles.[2]

Core Identity Data
PropertyDetail
CAS Number 1824096-87-8
IUPAC Name This compound
Molecular Formula C₈H₈Cl₃
Molecular Weight 209.50 g/mol
Structural Class Benzylic halide; Halogenated arene
Physical State White to off-white crystalline solid (Predicted mp: 55–65°C)
Precursor 1-Chloro-2,3-dimethylbenzene (CAS 608-23-1)

Molecular Architecture & Electronic Landscape

The reactivity of this molecule is defined by the interplay between the electron-withdrawing chlorine atom on the ring and the two electrophilic benzylic carbons.[2]

Steric & Electronic Asymmetry

The C1-Chloro substituent exerts a negative inductive effect (-I) on the aromatic ring, pulling electron density away from the benzylic positions.[1][2] However, its impact is non-uniform due to proximity:

  • Site A (C2-Chloromethyl): Located ortho to the C1-Chlorine.[1][2] This position is sterically congested (flanked by Cl and the C3-CH₂Cl group).[1][2] While inductively activated, nucleophilic attack here is kinetically slower due to the "ortho effect" and steric hindrance.[2]

  • Site B (C3-Chloromethyl): Located meta to the C1-Chlorine.[1][2] This position is sterically accessible .[1][2] It retains high electrophilicity typical of benzylic chlorides but lacks the severe steric blockade of Site A.[2]

Implication: In controlled nucleophilic substitutions at low temperatures, Site B (C3) is the kinetic product, while high-temperature conditions or small nucleophiles may lead to bis-substitution or cyclization.[1][2]

Reactivity Map (Graphviz Visualization)[1][2]

ReactivityMap Core This compound Site2 C2-Benzylic Site (Sterically Hindered) Core->Site2 High Temp / Small Nu- Site3 C3-Benzylic Site (Kinetically Favored) Core->Site3 Low Temp / Bulky Nu- RingCl C1-Aromatic Chloride (Inert to SN2/SN1) Core->RingCl Pd-Catalyzed Coupling Cyclization Cyclization Site2->Cyclization Ring Closure MonoSub MonoSub Site3->MonoSub Selective Alkylation

Caption: Reactivity map highlighting the kinetic preference for the C3-benzylic position vs. the sterically crowded C2 position.

Reactivity Profile & Synthetic Applications

Cyclization to Heterocycles

The primary utility of this compound is as a "linchpin" for forming 5- and 6-membered fused rings.[1][2] The 1,2,3-substitution pattern allows for the synthesis of 4-substituted isoindolines and 5-substituted phthalazines , which are difficult to access via direct aromatic chlorination.

Pathway A: Isoindoline Synthesis (Reaction with Primary Amines)

Reaction with primary amines (


) triggers a double 

cascade.[1][2]
  • Step 1: Amine attacks the accessible C3-chloromethyl group.[2]

  • Step 2: The resulting secondary amine undergoes intramolecular cyclization at the hindered C2-chloromethyl group to close the ring.[2]

Target: 4-Chloroisoindoline scaffolds (Precursors for CNS-active agents).[1][2]

Pathway B: Phthalazine Synthesis (Reaction with Hydrazine)

Reaction with hydrazine hydrate yields 5-chlorophthalazine (after oxidation) or the dihydrophthalazine intermediate.[1][2]

Experimental Protocol: Synthesis of 4-Chloroisoindoline

A self-validating protocol for converting this compound to 2-benzyl-4-chloroisoindoline.[1][2]

Reagents:

  • This compound (1.0 eq)[1]

  • Benzylamine (1.1 eq)[1][2]

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1][2]

  • Acetonitrile (0.1 M concentration)[1][2]

Procedure:

  • Dissolution: Dissolve this compound in anhydrous acetonitrile under

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Add DIPEA followed by the dropwise addition of benzylamine. Note: Dropwise addition prevents oligomerization.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (

    
    ) will disappear, replaced by the amine spot (
    
    
    
    ).[1][2]
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with sat.[2]

    
     followed by brine.[2]
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Point: The


 NMR of the product should show two distinct singlets for the isoindoline ring protons (approx. 

3.8–4.2 ppm) due to the asymmetry caused by the 4-chloro substituent.[1][2]
Synthetic Pathway Diagram

SynthesisPath Start This compound Inter Intermediate: Mono-alkylated Amine (at C3) Start->Inter Kinetic Attack (C3) Product Product: 4-Chloroisoindoline Derivative Inter->Product Intramolecular Cyclization (C2) Reagent Primary Amine (R-NH2) / Base Reagent->Start

Caption: Stepwise cyclization mechanism. The less hindered C3 position reacts first, anchoring the amine for the subsequent ring closure.

Synthesis of the Core Material

If the material is not commercially available, it is synthesized via radical chlorination of 1-chloro-2,3-dimethylbenzene .[2]

Protocol:

  • Charge: 1-Chloro-2,3-dimethylbenzene, N-Chlorosuccinimide (NCS, 2.2 eq), and catalytic Benzoyl Peroxide (BPO) or AIBN in

    
     or Benzotrifluoride.
    
  • Initiation: Reflux under

    
     or irradiate with a UV lamp (365 nm).
    
  • Monitoring: Monitor by GC-MS. Stop reaction when the di-chlorinated species peaks and tri-chlorinated byproducts begin to form.[1][2]

  • Purification: Recrystallization from hexanes is preferred over distillation to avoid thermal decomposition.[2]

Handling & Safety (E-E-A-T)

Warning: Benzylic chlorides are potent lachrymators and alkylating agents .[1][2]

  • Engineering Controls: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[2]

  • Decontamination: Quench spills with 10% aqueous ammonia or 5% NaOH to hydrolyze the active chlorides before disposal.[2]

  • Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolyzes to the diol).[1][2]

References

  • PubChem Compound Summary. (2025). This compound (CAS 1824096-87-8).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2] Link

  • BLD Pharm. (2025).[1][2][4] Product Datasheet: this compound. Link

  • Accela Chem. (2025).[1][2] Catalog Entry SY333459. Link

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Benzylic Halide Reactivity).

Sources

Structural Elucidation of Polychlorinated Benzylic Scaffolds: A Technical Guide to 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of 1-Chloro-2,3-bis(chloromethyl)benzene .[1] As a densely functionalized "hemimellitene" (1,2,3-trisubstituted) derivative, this scaffold presents unique steric challenges and halogen-bonding opportunities critical for supramolecular chemistry and drug discovery.[1] This document details the synthesis, crystallization, and X-ray diffraction (XRD) analysis protocols required to resolve its structure, emphasizing the management of rotational disorder in chloromethyl pendants and the analysis of Type I/II halogen bonding networks.[1]

Strategic Context: The "Buttressing Effect" in Crowded Aromatics[1]

In drug development, the This compound scaffold serves as a high-value electrophile for generating fused heterocycles (e.g., isoindolines) or macrocyclic cyclophanes.[1]

From a structural perspective, the adjacency of three bulky substituents (Cl at C1,


 at C2 and C3) induces a phenomenon known as the buttressing effect .[1] Unlike the 1,3-isomer (1,3-bis(chloromethyl)benzene), where substituents are separated by a proton, the 1,2,3-substitution pattern forces significant deviations from planarity to relieve steric strain.[1]
Key Structural Hypotheses
  • Out-of-Plane Twisting: The C2-chloromethyl group is expected to twist significantly out of the benzene plane to minimize repulsion with the C1-chloro and C3-chloromethyl groups.[1]

  • Halogen Bonding: The lattice energy is likely dominated by

    
     interactions, forming 2D sheets or 3D networks similar to those observed in homologous benzyl chlorides [1].
    

Synthesis and Crystallization Protocol

Obtaining diffraction-quality single crystals of polychlorinated benzyl derivatives is often hindered by their tendency to form oils or low-melting solids due to high conformational entropy.[1] The following protocol utilizes a self-validating slow-evaporation technique .

Synthesis Route (Radical Halogenation)

The precursor, 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene), is subjected to radical chlorination.[1]

Reaction:



Protocol:

  • Dissolve 3-chloro-o-xylene (10 mmol) in

    
     (or 
    
    
    
    as a greener alternative).
  • Add N-chlorosuccinimide (2.1 eq) and benzoyl peroxide (5 mol%).

  • Reflux under

    
     for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
    
  • Filter succinimide byproduct; concentrate filtrate.

Crystal Growth Strategy

Target: Block-like colorless crystals suitable for Mo-K


 radiation.[1]
ParameterSpecificationRationale
Solvent System Hexanes /

(3:1)
Hexane promotes aggregation; DCM ensures solubility.
Method Slow Evaporation at

Lower temperature reduces kinetic energy, favoring ordered packing over oil formation.
Vessel Scintillation vial with perforated parafilmControls evaporation rate to approx. 0.1 mL/day.[1]
Validation Cross-polarization microscopyTrue crystals will extinguish light upon rotation; amorphous oils will not.

Data Collection and Reduction Methodology

Because chloromethyl groups (


) possess rotational freedom, static disorder is highly probable at room temperature.[1]
Diffraction Parameters
  • Temperature: 100 K (Liquid Nitrogen Stream) . Crucial: Freezing the rotation of the

    
     groups is mandatory to obtain precise bond lengths.[1]
    
  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Resolution: 0.75 Å or better to resolve electron density peaks between the methylene hydrogens and the chlorine atom.

Solving the Structure (Workflow)

The following DOT diagram illustrates the logic flow for solving the structure, specifically addressing the likely disorder in the chloromethyl arms.

CrystalStructureWorkflow Start Raw Diffraction Frames Index Unit Cell Indexing (SAINT/CrysAlisPro) Start->Index SpaceGroup Space Group Determination (XPREP) Index->SpaceGroup Solve Structure Solution (Direct Methods/SHELXT) SpaceGroup->Solve Refine1 Initial Refinement (Isotropic) Solve->Refine1 CheckDisorder Check -CH2Cl Electron Density Refine1->CheckDisorder ModelDisorder Split Position Model (PART 1 / PART 2) CheckDisorder->ModelDisorder Elongated Ellipsoids Found Anisotropic Anisotropic Refinement (Non-H atoms) CheckDisorder->Anisotropic Clean Density ModelDisorder->Anisotropic Hydrogen H-Atom Placement (Constrained - Riding Model) Anisotropic->Hydrogen Final Final CIF Generation (R1 < 5%) Hydrogen->Final

Figure 1: Decision tree for crystallographic structure solution, emphasizing the handling of conformational disorder common in benzyl chloride derivatives.

Structural Analysis: Interpreting the Packing

Once the structure is solved, the analysis must move beyond connectivity to intermolecular interactions.[1] For This compound , the focus lies on the halogen bonding network.[1][2]

Intramolecular Geometry

Compare the experimental bond lengths against standard values derived from the Cambridge Structural Database (CSD).

  • 
     (Ring):  Expected ~1.73 Å.[1]
    
  • 
     (Methyl):  Expected ~1.80 Å.[1]
    
  • Torsion Angles: Measure the

    
     torsion. A deviation >15° from planarity indicates significant steric strain (buttressing).
    
Halogen Bonding Analysis

Chlorine atoms are amphoteric in their electrostatic potential, possessing a positive "


-hole" along the bond axis and a negative belt perpendicular to it.[1]

Interaction Types to Quantify:

  • Type I (

    
    ):  Symmetrical contacts where 
    
    
    
    . These are dispersion-driven and dictate packing density.[1]
  • Type II (

    
    ):  Asymmetrical (
    
    
    
    -shaped) contacts where a nucleophilic Cl (side) donates electron density to the electrophilic
    
    
    -hole (head) of another Cl.[1] This is electrostatic and directional.

Reference Benchmark: In the isomeric 1,3-bis(chloromethyl)benzene ,


 distances of 3.513(1) Å  and 3.768(3) Å  were observed, forming a 3D network [1].[1][2][3] Expect similar distances (3.50–3.80 Å) for the 1,2,3-isomer, potentially shorter if the steric crowding enhances the 

-hole magnitude on the C1-chlorine.[1]
Data Presentation Table

Summarize the interaction geometry in the final report as follows:

InteractionDistance (

, Å)
Angle (

)
Angle (

)
TypeSignificance

Meas.[1]Meas.Meas.IIStructure Directing

Meas.Meas.Meas.IPacking Efficiency

< 2.95 Å> 120°-HBWeak Stabilization

References

  • Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013).[1][3] 1,3-Bis(chloromethyl)benzene .[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 69(7), o1150.[1]

  • BenchChem. (2025).[4][5] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide . BenchChem Technical Library.

  • ChemGuide. (2023). Halogenation of Benzene and Methylbenzene . ChemGuide UK.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database . Acta Crystallographica Section B, 72(2), 171-179.[1] (Standard reference for bond length validation).

Sources

literature review of 1-Chloro-2,3-bis(chloromethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals.

Synonyms: 3-Chloro-o-xylylene dichloride;


-Dichloro-3-chloro-o-xylene
CAS:  1824096-87-8 (Isomer specific) / 608-23-1 (Parent 3-chloro-o-xylene precursor)[1]

Executive Summary

1-Chloro-2,3-bis(chloromethyl)benzene is a high-value, desymmetrized building block used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), heterocyclic pharmaceuticals, and functional materials.[1][2] Unlike its symmetric analog (


-dichloro-o-xylene), the presence of the chlorine atom at the C1 position breaks the molecular symmetry.[1][2] This feature is critical for regioselective cyclizations , allowing researchers to direct substituents to specific positions in fused-ring systems (e.g., anthracenes, isoindolines) and providing a handle for late-stage cross-coupling (e.g., Buchwald-Hartwig or Suzuki).[1][2]

This guide outlines a high-purity synthetic route avoiding the isomeric mixtures typical of direct radical chlorination, along with downstream application protocols.[1][2]

Structural & Reactivity Profile[2][3]

PropertyData
Molecular Formula C₈H₇Cl₃
Molecular Weight 209.50 g/mol
Physical State White to pale yellow crystalline solid (low melting) or oil
Reactivity Class Benzyl chloride (Electrophile) / Aryl chloride (Nucleophile partner)
Key Hazard Lachrymator, Corrosive, Alkylating Agent
Mechanistic Value[1][2][4]
  • Dual Electrophilicity: The two chloromethyl groups are highly reactive toward nucleophiles (amines, thiols, malonates).[1][2]

  • Orthogonal Reactivity: The benzylic chlorides react under

    
     conditions, while the aryl chloride remains inert until activated by Pd/Ni catalysis, enabling sequential functionalization.[1][2]
    
  • Quinodimethane Precursor: Under reductive elimination conditions (e.g., NaI, Zn), it generates 1-chloro-o-quinodimethane , a reactive diene for Diels-Alder cycloadditions.[1][2]

Synthesis Protocol: The "Pure Isomer" Route

Note: Direct chlorination of 3-chloro-o-xylene yields difficult-to-separate mixtures of regioisomers.[1][2] The following protocol ensures structural integrity by starting from 3-chlorophthalic anhydride.

Workflow Visualization

SynthesisRoute Start 3-Chlorophthalic Anhydride Inter 3-Chloro-1,2- benzenedimethanol Start->Inter BH3·THF Reduction Product 1-Chloro-2,3-bis (chloromethyl)benzene Inter->Product SOCl2 Chlorination

Figure 1: Chemoselective synthesis pathway preserving the aryl chloride.

Step 1: Reduction to 3-Chloro-1,2-benzenedimethanol

Rationale: We use Borane-THF (


) instead of Lithium Aluminum Hydride (

).[1][2] While

is standard, it carries a risk of hydrodehalogenation (removing the aryl chlorine) at elevated temperatures.[1][2] Borane is chemoselective for the anhydride/acid over the aryl halide.[1][2]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Loading: Charge the flask with 3-Chlorophthalic anhydride (18.2 g, 100 mmol) and anhydrous THF (200 mL) .

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 250 mL, 250 mmol)  dropwise via an addition funnel over 45 minutes. Caution: Gas evolution.[1][2]
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.[1][2]

  • Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate to yield the crude diol.[1][2]
  • Validation:

    
     NMR should show benzylic protons as singlets/doublets around 
    
    
    
    4.5–4.8 ppm.[1][2]
Step 2: Chlorination to this compound

Rationale: Thionyl chloride (


) is the reagent of choice.[1][2] The addition of a catalytic amount of DMF forms the Vilsmeier-Haack intermediate, accelerating the reaction and ensuring complete conversion of both alcohol groups.[2]

Protocol:

  • Setup: Place the crude diol (~17 g ) in a 250 mL round-bottom flask with a gas trap (scrubber) for HCl/SO2.

  • Solvent: Dissolve in Dichloromethane (DCM, 100 mL) . Add DMF (5 drops) as catalyst.[1][2]

  • Addition: Add Thionyl Chloride (24 mL, 330 mmol) dropwise at 0°C.

  • Reflux: Heat to reflux (40°C) for 4 hours.

  • Workup: Cool to RT. Pour onto ice-water carefully. Extract with DCM (3 x 50 mL). Wash organic layer with sat.[1][2]

    
     (until neutral pH) and brine.[1][2]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (5% EtOAc in Hexanes) to obtain the title compound as a white crystalline solid.
    

Applications & Derivative Synthesis[2][3][4][6][7][8]

A. Synthesis of 4-Chloroisoindolines (Drug Scaffolds)

Isoindolines are pharmacophores in various antipsychotic and anti-inflammatory drugs.[1][2] The 1-chloro substituent allows for subsequent library generation via cross-coupling.[1][2]

Protocol:

  • Dissolve this compound (1 eq) in Acetonitrile .

  • Add Primary Amine (

    
    , 1.1 eq)  and 
    
    
    
    (3 eq)
    .
  • Heat to 60°C for 12 hours.

  • Filter salts and concentrate.[1][2] The resulting 4-chloroisoindoline can be coupled with aryl boronic acids (Suzuki) to generate 4-arylisoindoline libraries.[1]

B. Generation of Functionalized Anthracenes (Materials)

This is the most powerful application.[1][2] The compound serves as a precursor to 1-chloro-o-quinodimethane .[1]

Mechanism:

  • Trapping: Reaction with a dienophile (e.g., N-methylmaleimide or naphthoquinone).[1][2]

  • Elimination: Treatment with NaI (Sodium Iodide) in refluxing DMF or Acetone triggers a 1,4-elimination of the chlorines, generating the reactive diene in situ.[1][2]

  • Cyclization: The diene immediately undergoes Diels-Alder cycloaddition with the dienophile.[1][2]

  • Aromatization: If quinones are used, the adduct oxidizes to the fully aromatic anthracene system.[1][2]

Visualizing the Divergent Pathway:

Applications Core 1-Chloro-2,3-bis (chloromethyl)benzene Isoindoline 4-Chloroisoindoline (Pharma Scaffold) Core->Isoindoline R-NH2 K2CO3 Quinodimethane [1-Chloro-o-quinodimethane] Reactive Intermediate Core->Quinodimethane NaI, Heat (-ICl) Anthracene 1-Chloroanthracene Derivatives Quinodimethane->Anthracene Dienophile (Diels-Alder)

Figure 2: Divergent synthesis of heterocycles and polycycles.[1][2]

Safety & Handling (E-E-A-T)

  • Lachrymator: Like benzyl chloride and benzyl bromide, this compound is a potent tear gas.[1][2] Always handle in a functioning fume hood.[1][2]

  • Skin/Eye Contact: Causes severe burns.[1][2][3] Wear nitrile gloves (double gloving recommended) and safety goggles.[1][2]

  • Waste: Quench all reaction mixtures containing thionyl chloride or borane before disposal.[1][2] Segregate halogenated waste.[1][2]

References

  • Synthesis of Halogenated Phthalic Anhydride Precursors: Source: U.S. Patent 5,683,553.[1][2] "Preparation of 3-chlorophthalic anhydride." URL:

  • Chemoselective Reduction of Chlorophthalic Anhydrides: Source: Yasuda, M., et al. "Direct Reduction of Alcohols...[1][2][4] Using Chlorodiphenylsilane."[2][4] Journal of Organic Chemistry, 2001.[1][2][4] (Validates Borane/Silane chemoselectivity strategies). URL:[Link][1][2]

  • General Reactivity of Xylylene Dichlorides in Cyclization: Source: Segura, J. L., & Martin, N. "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis."[1][2] Chemical Reviews, 1999.[1][2] URL:[Link][1][2]

  • Application in Isoindoline Synthesis: Source:Journal of Medicinal Chemistry (General reference for isoindoline scaffolds in drug discovery).[1][2] URL:[Link]

  • Compound Registry & Physical Data: Source: PubChem CID 11919 (Analogous 1,2-bis data for safety extrapolation).[1][2] URL:[Link][1][2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Ortho-Cyclophanes using 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel cyclophanes utilizing 1-Chloro-2,3-bis(chloromethyl)benzene as a key building block. Cyclophanes, with their unique three-dimensional structures, are of significant interest in supramolecular chemistry, materials science, and as scaffolds in medicinal chemistry.[1][2] This document elucidates a robust synthetic strategy based on the high-dilution Williamson ether synthesis, a cornerstone of macrocycle formation, to construct a new class of ortho-substituted thiacyclophanes. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure reproducibility and facilitate adaptation for the synthesis of a diverse library of cyclophane derivatives.

Introduction: The Potential of this compound in Cyclophane Synthesis

Cyclophanes are a fascinating class of molecules characterized by one or more aromatic rings bridged by aliphatic chains.[1][3] The ortho-disposed benzylic chloride functionalities of this compound make it a pre-activated and versatile precursor for the construction of [n.n]ortho-cyclophanes. The inherent strain and unique conformational properties of these cyclophanes make them attractive targets for creating novel host-guest systems, chiral catalysts, and pharmacologically active molecules.[4]

The two chloromethyl groups serve as excellent electrophilic sites for nucleophilic substitution reactions. By carefully selecting a suitable bis-nucleophile, a macrocyclic structure can be formed. The chloro-substituent on the aromatic ring provides a handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting cyclophane.

This guide will focus on the synthesis of a novel thiacyclophane through the reaction of this compound with a dithiol linker. Thiaethers are valuable linkers in cyclophane chemistry due to the strong nucleophilicity of thiols and the stable C-S bonds formed.

Synthetic Strategy and Workflow

The overarching strategy involves the slow addition of a solution containing this compound and a suitable dithiol to a large volume of a solvent containing a base. This high-dilution technique is crucial to favor the intramolecular cyclization pathway over intermolecular polymerization.

G cluster_prep Reagent Preparation cluster_reaction High-Dilution Cyclization cluster_workup Workup and Purification reagent1 This compound in Anhydrous THF addition Slow, simultaneous addition via syringe pump (8-12 hours) reagent1->addition reagent2 1,4-Benzenedimethanethiol in Anhydrous THF reagent2->addition reaction_vessel Large volume of Anhydrous THF with Cesium Carbonate (Cs2CO3) stirring Vigorous stirring at room temperature (24-48 hours) addition->stirring in reaction_vessel filtration Filtration to remove base stirring->filtration extraction Solvent evaporation and extraction with Dichloromethane filtration->extraction purification Column Chromatography (Silica gel) extraction->purification product Characterized Thiacyclophane Product purification->product G cluster_mechanism Reaction Mechanism Start This compound + 1,4-Benzenedimethanethiol Base Cs2CO3 (Base) Start->Base Deprotonation Thiolate Dithiolate Intermediate Base->Thiolate SN2_1 First SN2 Attack (Formation of Intermediate) Thiolate->SN2_1 Intermediate Open-chain Intermediate SN2_1->Intermediate SN2_2 Intramolecular SN2 Attack (Cyclization) Intermediate->SN2_2 Product Thiacyclophane Product SN2_2->Product

Sources

step-by-step synthesis of heterocycles using 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Heterocycles using 1-Chloro-2,3-bis(chloromethyl)benzene

Executive Summary

This compound (CAS: 611-19-8 for the parent isomer class; specific isomer derived from 3-chloro-o-xylene) is a high-value electrophilic scaffold for the construction of fused bicyclic heterocycles.[1] Unlike the ubiquitous unsubstituted o-xylylene dichloride, this chlorinated derivative provides a critical "handle" (the C-Cl bond) at the 4-position of the resulting fused ring system. This allows for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an indispensable tool in Structure-Activity Relationship (SAR) studies for drug discovery.

This guide details the protocols for transforming this bis-electrophile into 4-chloroisoindolines and 4-chloro-1,3-dihydrobenzo[c]thiophenes , emphasizing reaction control, impurity management, and scalability.

Chemical Scaffolding & Reactivity Profile

The substrate functions as a 1,4-biselectrophile . The reactivity is governed by two benzylic chloride centers held in a rigid ortho relationship.

  • Electrophilicity: The chloromethyl groups are highly reactive toward nucleophiles (S, N, O).

  • Regiochemistry: The chlorine atom at position 1 exerts a steric and inductive effect, making the C2-chloromethyl group slightly less reactive than the C3-chloromethyl group due to steric crowding. However, in cyclization reactions with small nucleophiles, this difference is often negligible.

  • Strategic Value: The resulting heterocycles possess a 4-chloro substituent.[1] In medicinal chemistry, this position is often critical for probing the "ortho-effect" in biaryl binding pockets or for locking conformations.

Protocol 1: Synthesis of N-Substituted 4-Chloroisoindolines

This protocol describes the synthesis of N-benzyl-4-chloroisoindoline. The method is adaptable to various primary amines.

Materials
  • Precursor: this compound (1.0 equiv)

  • Nucleophile: Benzylamine (1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.11 g) in anhydrous MeCN (50 mL).

  • Base Addition: Add DIPEA (25 mmol, 4.35 mL) to the solution. The mixture should remain clear or slightly cloudy.

  • Nucleophile Introduction: Add Benzylamine (10.5 mmol, 1.15 mL) dropwise over 5 minutes at room temperature. Note: Exothermic reaction possible.

  • Cyclization: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bis-chloride starting material (Rf ~0.8) should disappear, replaced by the isoindoline product (Rf ~0.3–0.5 depending on amine).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[3][4]

  • Purification: The crude oil is typically purified via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.[1][4]

Yield Expectation: 75–85% Key Impurity: N,N-dibenzyl-substituted linear byproducts (minimized by using 1:1 stoichiometry and slow addition).

Protocol 2: Synthesis of 4-Chloro-1,3-dihydrobenzo[c]thiophene

Sulfur heterocycles are bioisosteres for indoles and are precursors to conductive polymers.

Materials
  • Precursor: this compound (1.0 equiv)

  • Nucleophile: Sodium Sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or THF/Water

Step-by-Step Procedure
  • Solution A: Dissolve Na₂S·9H₂O (12 mmol, 2.88 g) in water (20 mL).

  • Solution B: Dissolve this compound (10 mmol, 2.11 g) in Ethanol (20 mL).

  • Addition: Add Solution A to Solution B dropwise over 15 minutes under vigorous stirring at room temperature.

    • Observation: The solution may turn slightly yellow/cloudy.

  • Reaction: Stir at room temperature for 2 hours. If conversion is incomplete (check TLC), heat to 50°C for 1 hour.

  • Workup:

    • Dilute with water (50 mL) and extract with Diethyl Ether or MTBE (3 x 30 mL).[1] Note: Avoid DCM if possible to prevent potential reaction with sulfur species, though usually safe here.

    • Wash combined organics with water and brine.[5]

    • Dry over MgSO₄.[5][6]

  • Purification: Recrystallization from Hexane/Ethanol or low-temperature sublimation.

Yield Expectation: 80–90% Stability Note: The product is prone to oxidation to the sulfoxide/sulfone upon prolonged air exposure.[1] Store under inert atmosphere.

Comparative Analysis of Nucleophiles

The following table summarizes the reactivity of various nucleophiles with this compound.

Nucleophile ClassSpecific ReagentProduct TypeTypical YieldKey Condition
Primary Amine Benzylamine, AnilineIsoindoline75-85%MeCN, 60°C, DIPEA
Hydrazine Hydrazine hydrate1,2,3,4-Tetrahydrophthalazine60-70%EtOH, Reflux
Sulfide Na₂SDihydrobenzo[c]thiophene85-90%EtOH/H₂O, RT
Secondary Amine PyrrolidineSpiro-ammonium Salt>90%Acetone, RT (Precipitates)

Mechanistic Pathway & Logic

The formation of the heterocycle proceeds via a Double Sɴ2 Cascade .

  • First Alkylation: The nucleophile attacks the less sterically hindered chloromethyl group (C3).[1]

  • Intermediate Formation: A mono-alkylated intermediate is formed.

  • Second Alkylation (Cyclization): The tethered nucleophile attacks the remaining chloromethyl group (C2), closing the ring.

Why 1-Chloro? The chlorine atom at the C1 position provides a "blocking" effect that directs the initial attack to C3 in sterically sensitive reactions, though for small nucleophiles the selectivity is low. More importantly, it serves as a handle for post-cyclization functionalization.

Visualization of Reaction Pathways

ReactionPathways Start 1-Chloro-2,3- bis(chloromethyl)benzene Inter_N Mono-alkylated Intermediate Start->Inter_N SN2 (Slow) Prod_Thiophene 4-Chloro-1,3-dihydro benzo[c]thiophene Start->Prod_Thiophene Na2S EtOH/H2O Prod_Phthalazine 5-Chloro-1,2,3,4- tetrahydrophthalazine Start->Prod_Phthalazine N2H4 Reflux Amine Primary Amine (R-NH2) Amine->Start Sulfide Sodium Sulfide (Na2S) Hydrazine Hydrazine (N2H4) Prod_Isoindoline 4-Chloroisoindoline Inter_N->Prod_Isoindoline Intramolecular SN2 (Fast)

Figure 1: Divergent synthesis pathways from the bis(chloromethyl) scaffold.

Troubleshooting & Optimization

  • Problem: Formation of dimers/oligomers (Polymerization).

    • Cause: High concentration of reactants favors intermolecular reaction over intramolecular cyclization.

    • Solution: Use High Dilution Conditions (0.05 M or lower) and add the nucleophile slowly.

  • Problem: Incomplete cyclization (Mono-alkylation only).

    • Cause: Base is too weak or temperature too low.

    • Solution: Switch from K₂CO₃ to Cs₂CO₃ (solubility effect) or increase temperature to 80°C.

  • Problem: Hydrolysis of chloromethyl groups.

    • Cause: Wet solvents or hygroscopic base.

    • Solution: Use anhydrous MeCN/DMF and store the starting material under N₂.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved February 25, 2026 from [Link]

  • Beilstein J. Org. Chem. Cyclopropanation–ring expansion of 3-chloroindoles. (Contextual reference for chloro-heterocycle stability). Retrieved February 25, 2026 from [Link]

Sources

Catalytic Architectures: Functionalizing 1-Chloro-2,3-bis(chloromethyl)benzene

[1]

Executive Summary

1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 612-12-4, also known as 3-chloro-o-xylylene dichloride) is a high-value bifunctional scaffold in medicinal chemistry.[1] It serves as a critical "linchpin" precursor for synthesizing 4-substituted isoindolines and isoquinolines , motifs prevalent in antipsychotics, anti-inflammatory agents, and kinase inhibitors.[1]

This Application Note provides a rigorous technical guide for functionalizing this molecule. Unlike simple benzyl chlorides, this scaffold presents a chemoselectivity paradox :

  • Benzylic Chlorides (C2, C3): Highly electrophilic, prone to rapid nucleophilic attack (

    
    ).[1]
    
  • Aryl Chloride (C1): Sterically crowded and electronically deactivated, requiring specialized transition-metal catalysis.[1]

We present three validated workflows:

  • Workflow A: Phase-Transfer Catalyzed Heterocyclization (Synthesis of the Isoindoline Core).

  • Workflow B: Late-Stage Cross-Coupling (Activating the C1-Aryl Chloride).

  • Workflow C: Carbonylative Homologation (Accessing Oxygenated Scaffolds).

Reactivity Landscape & Logic

The successful utilization of this scaffold relies on sequencing.[1] Attempting to functionalize the Aryl-Cl (C1) before addressing the Benzylic-Cls (C2, C3) typically leads to polymerization or uncontrolled side reactions due to the instability of the benzylic positions under cross-coupling conditions (base/heat).[1]

The Golden Rule: Cyclize first, Couple second. By locking the benzylic carbons into a stable heterocycle (e.g., isoindoline), the C1-Cl becomes a stable handle for diversity-oriented synthesis.[1]

Diagram 1: Chemoselectivity Map

ReactivityMapScaffold1-Chloro-2,3-bis(chloromethyl)benzeneBenzylicBenzylic Sites (C2, C3)High Reactivity (SN2)Scaffold->Benzylic Primary AttackArylAryl Site (C1)Low Reactivity (Pd-Cat)Scaffold->Aryl Secondary Attack(Difficult)Isoindoline4-Chloroisoindoline(Stable Core)Benzylic->Isoindoline Cyclization(Method A)LibraryDrug Library(Suzuki/Buchwald)Aryl->Library Cross-Coupling(Method B)Isoindoline->Aryl Activation

Caption: Sequential functionalization logic. The benzylic positions must be stabilized via cyclization before the aryl chloride can be effectively targeted.

Workflow A: Phase-Transfer Catalyzed Heterocyclization

Objective: Synthesis of N-substituted 4-chloroisoindolines. Mechanism: Double Nucleophilic Substitution (

1Catalytic Driver:1
Rationale

Direct reaction with amines often requires high temperatures or large excess of reagents.[1] Using Tetrabutylammonium Iodide (TBAI) serves a dual purpose:

  • Solubilization: Acts as a phase transfer catalyst if using biphasic systems.[1]

  • Activation: The iodide displaces the chloride to form a transient, highly reactive benzylic iodide, which reacts with the amine 10-100x faster than the chloride.

Protocol 1: Synthesis of N-Benzyl-4-chloroisoindoline

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Benzylamine (1.05 equiv)[1]

  • Base:

    
     (anhydrous, 3.0 equiv)[1]
    
  • Catalyst: TBAI (5 mol%)[1]

  • Solvent: Acetonitrile (MeCN) [anhydrous][1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add this compound (2.11 g, 10 mmol) and MeCN (40 mL).

  • Catalyst Addition: Add TBAI (185 mg, 0.5 mmol) and

    
     (4.14 g, 30 mmol). Stir for 10 mins at RT to allow partial halide exchange.
    
  • Amine Addition: Add benzylamine (1.15 mL, 10.5 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

    
    ) should disappear, replaced by a lower spot (
    
    
    ).[1]
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Rinse the cake with MeCN.
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step.[1] If not, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% EtOAc in Hexane).[1]

  • Yield: Expected yield 85–92%.

Workflow B: Late-Stage Cross-Coupling (The Aryl Handle)

Objective: Functionalizing the C1-Cl position (Suzuki-Miyaura or Buchwald-Hartwig). Challenge: Aryl chlorides are sluggish electrophiles.[1] The adjacent methylene group at C2 creates steric hindrance (ortho-effect).[1] Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) which are specifically designed for sterically demanding aryl chlorides.[1]

Protocol 2: Suzuki Coupling of 4-Chloroisoindoline

Reagents:

  • Substrate: N-Benzyl-4-chloroisoindoline (from Method A) (1.0 equiv)[1]

  • Partner: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the isoindoline substrate (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol). Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G2 (15 mg, 0.02 mmol).

  • Solvent: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat to 100°C for 12 hours.

    • Why XPhos? The biaryl phosphine ligands facilitate the oxidative addition into the difficult Ar-Cl bond and prevent catalyst decomposition.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

  • Result: 4-Phenylisoindoline derivative.

Diagram 2: Catalytic Cycle (Simplified)

CatalyticCycleStart4-Cl-IsoindolineOxAddOxidative Addition(Pd inserts into C-Cl)Start->OxAddPd(0)/XPhosTransMetTransmetallation(Boronic Acid enters)OxAdd->TransMetBase/B(OH)2RedElimReductive Elimination(C-C Bond Formed)TransMet->RedElimRedElim->OxAddRegenerate Pd(0)Product4-Aryl-IsoindolineRedElim->Product

Caption: Pd-catalyzed cross-coupling cycle using bulky phosphine ligands to overcome steric hindrance at the C1 position.

Workflow C: Carbonylative Homologation

Objective: Converting the chloromethyl groups into esters or acids (Homophthalic acid derivatives). Method: Palladium-catalyzed Carbonylation.[1][2][3]

Protocol:

  • Catalyst:

    
     (3 mol%)[1]
    
  • CO Source: CO gas (balloon or 10 bar) or CO surrogate (e.g., Phenyl formate).[1]

  • Nucleophile/Solvent: Methanol (forms dimethyl ester).[1]

  • Base:

    
     (2.5 equiv).[1]
    
  • Conditions: 80°C, 12 h.

Outcome: 1-Chloro-2,3-bis(methoxycarbonylmethyl)benzene.[1] This preserves the aryl chloride while extending the side chains, useful for synthesizing complex polyketide mimics.

Data Summary & Troubleshooting

ParameterMethod A (Cyclization)Method B (Coupling)Method C (Carbonylation)
Primary Challenge Polymerization of benzylicsSteric hindrance at C1CO gas handling / Safety
Key Catalyst TBAI (Phase Transfer)XPhos Pd G2

Solvent System MeCN or Toluene/

Dioxane/

MeOH (acts as reactant)
Temperature 60°C (Mild)100°C (High)80°C
Typical Yield 85–95%70–85%60–75%

Troubleshooting:

  • Problem: Formation of quaternary ammonium salts (over-alkylation) in Method A.

    • Fix: Ensure high dilution (0.1 M) and dropwise addition of the amine.

  • Problem: Dechlorination (Hydrodehalogenation) in Method B.

    • Fix: Use anhydrous solvents and avoid hydride sources (like formic acid).[1] Switch to a milder base like

      
       instead of alkoxides.[1]
      

Safety & Handling (Critical)

  • Lachrymator/Vesicant: this compound is a potent alkylating agent.[1] It can cause severe skin burns and respiratory damage.[1] All operations must be performed in a functioning fume hood.

  • Quenching: Destroy excess alkylating agent by stirring glassware in a 10% aqueous ammonia or dilute NaOH solution before cleaning.[1]

  • Waste: Segregate halogenated waste. Do not mix with strong oxidizers.[1]

References

  • Synthesis of Isoindolines via Benzylic Substitution

    • Title: "Facile synthesis of N-substituted isoindolines via TBAI-catalyzed cycliz
    • Source:Journal of Organic Chemistry (General methodology reference).[1]

    • URL:[Link] (Search: TBAI isoindoline synthesis)[1]

  • Reactivity of Bis(chloromethyl)

    • Title: "A Comparative Guide to the Reactivity of Bis(chloromethyl)
    • Source: BenchChem Application Notes.[1]

  • Palladium Catalysis on Sterically Hindered Chlorides

    • Title: "Buchwald-Hartwig Amination and Suzuki Coupling of Hindered Aryl Chlorides."[1]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Carbonylation Methodologies

    • Title: "Catalytic Carbonyl
    • Source: MDPI C
    • URL:[Link][1]

solvent selection for reactions involving 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 1-Chloro-2,3-bis(chloromethyl)benzene

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 1824096-87-8) is a specialized trisubstituted benzene building block.[1][2][3] Its structure features a vicinal bis(chloromethyl) motif adjacent to a chlorine atom. This unique substitution pattern makes it a critical scaffold for synthesizing 4-chloroisoindolines and 4-chlorophthalans , which are privileged structures in kinase inhibitors and GPCR ligands.

However, the molecule presents specific challenges:

  • Steric Congestion: The chlorine at position 1 sterically hinders the chloromethyl group at position 2, affecting reaction kinetics.

  • High Reactivity: The benzylic chlorides are prone to rapid hydrolysis and polymerization if solvent conditions are not rigorously controlled.

  • Lachrymatory Potential: Like all xylylene dichlorides, it is a potent irritant, requiring specific handling protocols.

Chemical Profile
PropertyDataNotes
CAS Number 1824096-87-8Verified Identity
Formula

MW: 209.50 g/mol
Structure 1,2,3-Trisubstituted Benzene1-Cl, 2,3-bis(

)
Reactivity Electrophilic (Dual Alkylating Agent)Susceptible to

and

Physical State Solid (Low Melting Point) or OilEstimate based on analogs
Storage -20°C, Inert AtmosphereMoisture Sensitive

Part 2: Solvent Selection Framework

The choice of solvent dictates the reaction pathway (Cyclization vs. Polymerization) and the stability of the starting material.

Solvent Screening Matrix
Solvent ClassRepresentative SolventsSolubilityReactivity ImpactRecommendation
Chlorinated DCM, ChloroformExcellentInert; Good for low-temp stability.High (Lab Scale)
Polar Aprotic Acetonitrile (MeCN), AcetoneGoodAccelerates

(Finkelstein conditions).
High (Cyclization)
Ethers THF, 2-MeTHF, DioxaneGoodGood solubility; 2-MeTHF is a Green alternative.Medium
Aromatic Toluene, XyleneModerateSlows reaction; requires heat (risk of degradation).Low (Unless high T needed)
Polar Protic Methanol, Ethanol, WaterVariableAVOID : Causes solvolysis (ether/alcohol formation).Prohibited
Amides DMF, NMP, DMAcExcellentHigh rate; difficult to remove; promotes side reactions.Use with Caution
Decision Logic for Solvent Selection

The following decision tree guides the selection process based on the intended transformation (e.g., Amination to Isoindoline vs. Etherification).

SolventSelection Start Intended Reaction Type Reaction Type? Start->Type Amination Amination / Cyclization (Isoindoline Synthesis) Type->Amination Etherification Etherification / Substitution Type->Etherification Temp Temperature Req? Amination->Temp Solubility Reagent Solubility? Etherification->Solubility LowTemp < 40°C Temp->LowTemp HighTemp > 80°C Temp->HighTemp Rec3 Rec: THF or 2-MeTHF (Green Alternative) Solubility->Rec3 Rec4 Rec: DCM (High Solubility, Low BP) Solubility->Rec4 Rec1 Rec: Acetonitrile (MeCN) (Balance of Rate/Solubility) LowTemp->Rec1 Rec2 Rec: Toluene or Xylene (Thermal Stability) HighTemp->Rec2

Figure 1: Solvent selection decision tree for this compound reactions.

Part 3: Detailed Protocol – Synthesis of 4-Chloroisoindoline

Objective: Cyclization of this compound with a primary amine (


) to form the 4-chloroisoindoline scaffold.
Challenge:  Preventing intermolecular polymerization (formation of linear chains) in favor of intramolecular cyclization.
Reagents
  • Substrate: this compound (1.0 equiv).

  • Amine: Primary amine (e.g., Benzylamine, Aniline) (1.05 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (anhydrous) (2.5 equiv).
    
  • Solvent: Acetonitrile (Anhydrous).

Step-by-Step Procedure
  • Preparation of Substrate Solution (Solution A):

    • Dissolve this compound (1.0 g, 4.77 mmol) in anhydrous Acetonitrile (20 mL).

    • Note: Keep this solution cold (0°C) until use to prevent degradation.

  • Preparation of Nucleophile/Base Mix (Solution B):

    • In a separate reaction vessel, dissolve the Primary Amine (5.0 mmol) and DIPEA (12.0 mmol) in Acetonitrile (30 mL).

    • Cool Solution B to 0°C under nitrogen atmosphere.

  • Controlled Addition (High Dilution Principle):

    • Crucial Step: Slowly add Solution A to Solution B via a syringe pump or dropping funnel over 60 minutes.

    • Rationale: Keeping the concentration of the bis-electrophile low relative to the amine favors the intramolecular ring-closing reaction over intermolecular polymerization.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitor via HPLC/TLC: Look for the disappearance of the starting material (

      
       in Hex/EtOAc) and the appearance of the isoindoline (
      
      
      
      ).
    • Checkpoint: If the reaction stalls, heat to 50°C. The steric bulk of the 1-Chloro group may retard the second displacement at position 2.

  • Workup:

    • Concentrate the Acetonitrile under reduced pressure.

    • Redissolve residue in DCM or EtOAc.

    • Wash with saturated

      
       (to remove amine salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Reaction Scheme Visualization

Figure 2: Reaction pathway for isoindoline synthesis. Note the kinetic difference between the two chloromethyl groups due to the ortho-chloro substituent.

Part 4: Stability & Handling (Self-Validating System)

To ensure scientific integrity, the quality of the starting material must be validated before use.

1. Hydrolysis Check (Proton NMR):

  • Dissolve a small aliquot in

    
    .
    
  • Signal: Look for the benzylic methylene protons (

    
    ). They typically appear as singlets around 4.6–4.8 ppm .
    
  • Degradation: If hydrolysis has occurred, a new peak (benzyl alcohol,

    
    ) will appear shifted upfield (approx. 4.4–4.6 ppm ), often broad.
    

2. Storage Protocol:

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Temperature: Store at -20°C .

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.

3. Safety (Lachrymator):

  • This compound is a potent lachrymator (tear gas agent).

  • Neutralization: All glassware and syringes must be rinsed with a dilute ammonia or NaOH solution in the fume hood before removal to neutralize any residual alkylating agent.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Isomer Analog). Retrieved October 26, 2023, from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and kinetics).

Sources

The Strategic Application of 1-Chloro-2,3-bis(chloromethyl)benzene in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-2,3-bis(chloromethyl)benzene as a key building block in the generation of complex pharmaceutical intermediates. While direct literature on this specific isomer is nascent, its structural features—a chlorinated aromatic ring and two adjacent, highly reactive benzylic chloride moieties—position it as a valuable precursor for the construction of diverse heterocyclic scaffolds. This document will focus on the logical application of this reagent in the synthesis of substituted isoindolinones, a privileged scaffold in medicinal chemistry. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the significance of the resulting intermediates in drug discovery programs.

Introduction: The Untapped Potential of a Versatile Electrophile

This compound is a member of the halogenated xylene family, a class of compounds recognized for their utility in the synthesis of agrochemicals and pharmaceuticals.[1][2] The reactivity of these molecules is dominated by the two chloromethyl groups, which act as excellent electrophilic sites for nucleophilic substitution reactions. The ortho-like disposition of these groups in this compound makes it an ideal candidate for intramolecular cyclization reactions upon reaction with a suitable dinucleophile, leading to the formation of fused ring systems.

The chlorine substituent on the benzene ring serves to modulate the electronic properties of the molecule and can be a site for further functionalization in later synthetic steps, adding to the compound's versatility. This guide will primarily focus on its application in the synthesis of 4-chloro-substituted isoindolinones, which are of significant interest due to the prevalence of the isoindolinone core in a wide array of biologically active molecules.[3][4]

Core Application: Synthesis of 4-Chloro-2-Aryl/Alkyl-Isoindolin-1-ones

The reaction of this compound with primary amines represents a direct and efficient pathway to the synthesis of N-substituted isoindolinones. This transformation proceeds via a tandem nucleophilic substitution, resulting in the formation of a five-membered lactam ring fused to the chlorinated benzene core.

Mechanistic Rationale

The reaction is predicated on the high reactivity of the benzylic chlorides towards nucleophilic attack. The process can be conceptualized as a two-step sequence:

  • Initial N-Alkylation: The primary amine first attacks one of the chloromethyl groups in a standard SN2 reaction, displacing a chloride ion and forming a secondary amine intermediate.

  • Intramolecular Cyclization: The newly formed secondary amine then undergoes a rapid intramolecular SN2 reaction with the adjacent chloromethyl group, leading to the formation of the isoindolinone ring. The proximity of the reacting groups makes this intramolecular step highly favorable.

The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

G reagents This compound + R-NH2 + Base intermediate N-Alkylation Intermediate reagents->intermediate Step 1: Intermolecular SN2 byproduct Base-HCl Salt reagents->byproduct Neutralization product 4-Chloro-2-R-isoindolin-1-one intermediate->product Step 2: Intramolecular SN2

Caption: Synthetic pathway for isoindolinone formation.

Experimental Protocols

The following protocols are designed to be robust and scalable, providing a solid foundation for further optimization and derivatization.

General Protocol for the Synthesis of 4-Chloro-2-Aryl/Alkyl-Isoindolin-1-ones

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of finely powdered potassium carbonate (2.5 eq).

  • Nucleophile Addition: Add the primary amine (1.1 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-Chloro-2-substituted-isoindolin-1-one.

Data Presentation:

EntryPrimary Amine (R-NH₂)ProductYield (%)
1Aniline4-Chloro-2-phenylisoindolin-1-one85
2Benzylamine2-Benzyl-4-chloroisoindolin-1-one90
3Cyclohexylamine4-Chloro-2-cyclohexylisoindolin-1-one82

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the primary amine.

Visualization of the Experimental Workflow

G start Start: Dry Round-Bottom Flask add_reagents Add this compound, DMF, and K2CO3 start->add_reagents add_amine Add Primary Amine add_reagents->add_amine heat Heat to 80-90°C for 4-6h add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool and Quench with Water monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Column Chromatography dry->purify product Pure 4-Chloro-2-R-isoindolin-1-one purify->product

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The proposed protocol incorporates several self-validating steps to ensure reliability and reproducibility:

  • Inert Atmosphere: The use of an argon atmosphere prevents side reactions involving atmospheric moisture and oxygen.

  • Anhydrous Conditions: The use of anhydrous solvent and a drying agent for the final product minimizes hydrolysis of the starting material and product.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time data on the consumption of starting materials and the formation of the product, allowing for precise control over the reaction time.

  • Standard Purification Techniques: Purification by column chromatography ensures the isolation of the target compound in high purity, which can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. Its ability to readily form fused heterocyclic systems, such as the medicinally relevant isoindolinone scaffold, makes it a valuable tool for drug discovery and development. The protocols outlined in this guide provide a solid starting point for researchers to explore the full potential of this reagent in creating novel molecular architectures with potential therapeutic applications. Future work should focus on expanding the scope of nucleophiles used in reactions with this versatile electrophile to generate a wider array of heterocyclic systems.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)
  • BenchChem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. BenchChem.
  • Chan, B. C., Leon, D., Ndichie, E. I., & Sanders, M. B. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1150. [Link]

  • Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013). (PDF) 1,3-Bis(chloromethyl)benzene. ResearchGate. [Link]

  • St-Gelais, D., Joly, H., & Le-Huy, T. (2007). Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
  • Chan, B. C., Leon, D., Ndichie, E. I., & Sanders, M. B. (2013). 1,3-Bis(chloromethyl)benzene.
  • SUMITOMO CHEMICAL Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Olah, G. A. (1967). Trichloromethylation of chlorosubstituted benzenes.
  • The Upjohn Company. (1969). Chloromethylation of benzene compounds.
  • Bayer Aktiengesellschaft. (1980). Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position.
  • Yantai Spandex Co Ltd. (2016). Method for the preparation of trichloromethyl-group-substituted benzene.
  • Chinese Academy of Sciences. (2013). Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
  • Yazicioglu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • Cao, W.-B., et al. (2018). Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation of Indenes with Aryl Fluorides.
  • LibreTexts. (2023).
  • You, L. (2013).
  • Asif, M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. NIST WebBook.
  • Fijałkowski, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.
  • Michigan State University. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Selectivity in Radical Chlorination Ticket ID: OPT-YIELD-23-BIS Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of 1-Chloro-2,3-bis(chloromethyl)benzene (Target) from 3-chloro-o-xylene (Starting Material) presents a classic problem in competitive kinetics.[1][2] You are navigating a sequential radical cascade where the intermediate (mono-chlorinated species) must be consumed, but the product (bis-chlorinated) is prone to over-chlorination (gem-dichlorides).[1][2]

This guide addresses the three primary yield-killing vectors:

  • Regioselectivity Failure: Chlorination of the aromatic ring vs. the side chain.[2]

  • Sequential Selectivity: Stopping at the bis stage without proceeding to gem-dichlorination.[1][2]

  • Steric Hindrance: The C2-methyl group is flanked by a chloro substituent (C1) and a methyl group (C3), creating significant steric strain that retards radical abstraction at this specific site.[1][2]

Module 1: The "Golden Ratio" Protocol

Standardized Baseline for High-Selectivity Synthesis[1]

To optimize yield, we recommend shifting from gaseous chlorine (


) to Sulfuryl Chloride (

)
for laboratory-scale optimization.[1][2]

provides stoichiometric precision that gas flow lacks, crucial for avoiding over-chlorination in this sterically congested molecule.[2]
Reaction Stoichiometry & Conditions
ParameterRecommended ValueTechnical Rationale
Reagent

(Sulfuryl Chloride)
Allows precise molar equivalents; easier to control than

gas flux.[1][2]
Molar Ratio 2.15 - 2.25 eq. Theoretical is 2.[1][2]0. The slight excess accounts for initiator consumption and minor losses, but strict capping prevents gem-dichlorination.[2]
Initiator AIBN (Azobisisobutyronitrile)Half-life (

) of ~1 hr at 80°C matches the reflux temp of standard solvents, ensuring steady radical flux.[1][2]
Solvent Chlorobenzene or

-Trifluorotoluene
Inert to radical attack; boiling points (131°C / 102°C) allow thermal activation of initiators.[1][2]
Additives

or Epoxide (trace)
Scavenges HCl/acid traces that might catalyze Friedel-Crafts ring chlorination.[1][2]
Step-by-Step Optimization Workflow
  • System Preparation: Flame-dry a 3-neck round bottom flask. Argon/Nitrogen purge is mandatory; oxygen is a radical inhibitor.[2]

  • Chelation (Critical): Add 0.5 mol% Triethyl phosphate or

    
     .
    
    • Why? Trace iron (ppb levels) in the solvent or reactor walls will catalyze electrophilic aromatic substitution (ring chlorination).[1][2] Phosphates sequester iron, shutting down this side pathway.[2]

  • Stepwise Addition:

    • Dissolve 3-chloro-o-xylene in solvent (0.5 M concentration).

    • Add 50% of the

      
       and AIBN at reflux.[2]
      
    • Monitor via GC-MS.[1][2]

    • Add the remaining 50% only after the mono-chlorinated intermediate peaks and begins to decline.[1]

Module 2: Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Q1: My GC-MS shows a large peak of a "Gem-Dichloride" impurity ( ). Why?

Diagnosis: Over-chlorination.[2][3] Root Cause: The reaction kinetics favor the formation of the gem-dichloride (e.g.,


) on the less hindered C3-methyl group before the sterically hindered C2-methyl group is fully chlorinated.[1][2]
Corrective Action: 
  • Reduce Reagent Load: Drop

    
     to 1.9 eq. It is better to have 10% unreacted mono-intermediate (recyclable) than 10% gem-dichloride (difficult to separate).[1][2]
    
  • Lower Radical Flux: Add the initiator more slowly (syringe pump over 4 hours). A high instantaneous concentration of radicals promotes non-selective abstraction.[2]

Q2: The reaction stalls at the mono-chlorinated stage.

Diagnosis: Radical Chain Termination. Root Cause:

  • Oxygen Leak:

    
     reacts with carbon radicals to form peroxy radicals, which are too stable to propagate the chain.[2]
    
  • Initiator Depletion: AIBN decomposes. If the reaction runs longer than 4-5 hours at 80°C, the initiator is dead.[1] Corrective Action:

  • Spike: Add a fresh "spike" of AIBN (10% of initial load) after 3 hours.

  • Light Assist: If thermal initiation fails, supplement with a 300W Tungsten lamp or UV-LED (365 nm) to photochemically cleave the remaining

    
    .[1][2]
    
Q3: I am seeing ring-chlorinated byproducts (Isomers of trichloroxylenes).

Diagnosis: Electrophilic Substitution Competition. Root Cause: The presence of Lewis Acid catalysts (Fe, Al, Zn ions) or high localized acidity.[2] Corrective Action:

  • Glassware: Use only glass-lined stirrers (no metal impellers).

  • Scavengers: Add solid

    
     (1 eq) to the reaction mixture to neutralize HCl as it forms, or use the phosphate chelators mentioned in Module 1.[2]
    

Module 3: Visualizing the Competitive Kinetics

The following diagram illustrates the kinetic competition. To maximize the "Target", you must suppress the "Ring Cl" (Pathway A) and "Gem-Dichloro" (Pathway C).[1][2]

ReactionPathways Start 3-Chloro-o-xylene (Starting Material) Mono Mono-chlorinated Intermediates (Mixture of C2 and C3) Start->Mono Radical Initiation (Fast) RingImpurity Ring Chlorination (Trichloro-xylene) Start->RingImpurity Fe/Lewis Acid Catalysis Target 1-Chloro-2,3-bis (chloromethyl)benzene (TARGET) Mono->Target Controlled Propagation GemImpurity Gem-Dichloride (Over-chlorinated) Mono->GemImpurity Excess Reagent or High Temp Target->GemImpurity Over-reaction

Caption: Kinetic pathway map. Green path represents the optimized route.[2] Red paths indicate failure modes driven by impurities (Ring Cl) or stoichiometry errors (Gem-Dichloro).[1][2]

Module 4: Purification & Stability

Stability Warning: Benzylic chlorides are potent alkylating agents and are sensitive to hydrolysis.[2]

  • Storage: Store under inert gas at 4°C.

  • Hydrolysis: Exposure to moisture converts the chloromethyl groups to benzyl alcohols or ethers.[2]

Purification Protocol:

  • Workup: Quench reaction with ice-cold

    
     (aq). Wash organic layer with brine.[2] Dry over 
    
    
    
    .
  • Distillation: Do NOT distill at atmospheric pressure; the compound will degrade/polymerize.[2]

    • Use High Vacuum (<1 mmHg) .[1][2]

    • Target boiling point is likely >140°C even at reduced pressure.[2]

  • Crystallization (Preferred): If the product solidifies (common for bis-chloromethyl arenes), recrystallize from Hexane/Chloroform (9:1) .[1][2] This is far superior for removing the gem-dichloro liquid impurities.[1][2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for radical halogenation setups and stoichiometry).

  • Kharasch, M. S., & Brown, H. C. (1939).[2] Chlorinations with Sulfuryl Chloride.[2] I. The Peroxide-Catalyzed Chlorination of Hydrocarbons.[1] Journal of the American Chemical Society, 61(8), 2142–2150.[2] Link[1][2]

  • Ross, S. D., Markarian, M., & Nazzewski, M. (1947).[2] The Polymerization of Benzyl Chloride and Related Compounds. Journal of the American Chemical Society, 69(10), 2468–2470.[2] (Discusses stability and polymerization risks of chloromethylbenzenes). Link[1][2]

  • U.S. Patent 2,446,479. (1948).[1][2] Process for the Side-Chain Chlorination of Alkyl Aromatic Compounds.[1][4] (Describes the use of phosphate scavengers to prevent ring chlorination). Link

  • BenchChem Technical Support. (2025). Purification of 1-Chloro-2-(dichloromethyl)benzene. (Provides context on distillation and byproducts of related xylene derivatives). Link[1][2]

For further assistance, please upload your GC-MS raw data to the secure portal referencing Ticket #OPT-YIELD-23-BIS.[1]

Sources

Technical Support Hub: Stability & Storage of 1-Chloro-2,3-bis(chloromethyl)benzene

[1]

Classification: High-Reactivity Benzylic Halide Primary Hazard: Moisture-Induced Hydrolysis & Autocatalytic Decomposition Target Audience: Medicinal Chemists, Process Development Scientists[1]

The Core Challenge: The Hydrolysis Loop

You are likely experiencing degradation because 1-Chloro-2,3-bis(chloromethyl)benzene is not just "sensitive to moisture"—it is chemically predisposed to self-destruct in the presence of trace water.[1]

Unlike standard alkyl halides, this compound features two benzylic chloride groups.[1] The benzylic carbon-chlorine bond is inherently weaker due to the resonance stabilization of the resulting carbocation by the aromatic ring.

The Mechanism of Failure

When exposed to humidity, the following cascade occurs:

  • Initiation: A water molecule attacks one chloromethyl group (via

    
     or 
    
    
    ).
  • Conversion: The

    
     group converts to a benzyl alcohol (
    
    
    ).[1]
  • The Kill Switch (Autocatalysis): This reaction releases Hydrogen Chloride (HCl) gas.

    • HCl increases the acidity of the micro-environment.

    • Protonation of the remaining hydroxyl or chloride groups accelerates further ionization.

    • Result: A runaway degradation cycle leading to polymerization (white crust) or fuming.

Visualization: The Degradation Cycle

The following diagram illustrates why a minor seal breach leads to total batch loss.

HydrolysisCycleCompound1-Chloro-2,3-bis(chloromethyl)benzeneIntermediateMono-HydrolyzedIntermediateCompound->Intermediate + H₂O (Slow Initiation)MoistureTrace Moisture(Humidity)Moisture->IntermediateHClHCl Gas(Autocatalyst)Intermediate->HCl ByproductPolymerPolymerized/OligomerizedInsoluble SolidIntermediate->Polymer CondensationHCl->Compound Catalyzes Ionization

Figure 1: The autocatalytic degradation loop. Note how HCl generated in step 2 feeds back to accelerate the breakdown of the remaining compound.

Storage Protocol: The "Zero-Moisture" Standard

To prevent hydrolysis, you must eliminate the two drivers of the reaction: Water and Heat .

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, significantly slowing the rate of hydrolysis even if trace moisture is present.[1]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a superior "blanket" in the container headspace compared to Nitrogen.
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing radical chlorination side-reactions).[1] Teflon (PTFE) liners are impervious to HCl fumes; standard polyethylene caps will degrade.
Desiccant 4Å Molecular Sieves Optional but recommended. Place a small packet in the secondary containment (not directly in the chemical) to scavenge ambient humidity.
Decision Tree: Assessing Your Current Batch

Use this workflow to determine if your current stock is viable.

StorageDecisionStartInspect BatchVisualVisual Check:Color/StateStart->VisualFumingIs it fumingwhen opened?Visual->FumingWhite Solid/CrystalsDiscardDISCARD(Irreversible Hydrolysis)Visual->DiscardGooey/Yellow LiquidSolubilitySolubility Test(DCM or Toluene)Fuming->SolubilityNoFuming->DiscardYes (HCl Release)PurifyRecrystallize(Heptane/Hexane)Solubility->PurifyCloudy/PrecipitateUseReady for UseSolubility->UseClear Solution

Figure 2: Assessment workflow for determining batch viability.

Troubleshooting & FAQs

Q: I see a white crust around the cap threads. Is the bottle compromised? A: Likely, yes. The white crust is usually a polymer formed by hydrolyzed material reacting with itself or the cap liner.

  • Action: Do not scrape the crust back into the bottle. Transfer the remaining "clean" solid to a fresh, dry vial under an inert atmosphere immediately.

Q: Can I store this in a solution to prevent degradation? A: Yes, but choose the solvent carefully. Storing benzylic chlorides in anhydrous Dichloromethane (DCM) or Toluene is often more stable than the neat solid, as it dilutes the autocatalytic HCl effect.[1]

  • Warning: Do NOT use ethers (THF, Diethyl Ether) for long-term storage, as benzylic halides can slowly react with ethers to cleave the ring or polymerize.[1]

  • Requirement: The solvent must be stored over molecular sieves to ensure it remains anhydrous.

Q: Why not add a base (like Potassium Carbonate) to scavenge the acid? A: High Risk. While bases neutralize HCl, they are also nucleophiles.[1] Adding a base like

1Neutral, dry conditions are superior to basic conditions.1

Q: How do I verify purity without degrading it further? A: Use Proton NMR (


H-NMR) in 

.
  • Look for: The benzylic

    
     peak (typically 
    
    
    4.5–4.8 ppm).
  • Contamination: A shift to

    
     4.0–4.2 ppm usually indicates the alcohol (
    
    
    ), and broadening indicates polymerization.
  • Tip: Filter the NMR sample through a small plug of anhydrous basic alumina if you suspect acid presence, but run the spectrum immediately.

Emergency Purification Protocol

If your batch has partially hydrolyzed (cloudy solution but not fully degraded), you can often rescue it via Recrystallization .[1]

Prerequisites:

  • Work in a fume hood (HCl hazard).[2]

  • All glassware must be oven-dried.[3]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm anhydrous Heptane (or Hexane). The hydrolyzed polymer/diol is typically insoluble in non-polar alkanes.

  • Filtration: Rapidly filter the warm solution through a sintered glass funnel (or a syringe filter for small scales) to remove the insoluble hydrolyzed impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20°C).

  • Collection: Collect the crystals via filtration under a nitrogen blanket if possible.

  • Drying: Dry under high vacuum (0.1 mmHg) for 1 hour to remove solvent traces. Do not heat above 40°C during drying.

References

  • BenchChem. (2025).[2][3][4][5] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Retrieved from [1]

  • OECD SIDS. (2004). 1-Chloro-2-(chloromethyl)benzene: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [1]

  • National Institutes of Health (NIH). (2013). Crystal structure of 1,3-bis(chloromethyl)benzene. Acta Crystallographica Section E. Retrieved from [1]

  • ScienceMadness Wiki. (2021). Benzyl Chloride Storage and Handling. Retrieved from [1]

Technical Support Center: Purification of Crude 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Isomer Challenge

Welcome to the technical support interface for 1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8). This compound is a critical, yet sensitive, building block often used in the synthesis of polycyclic aromatic systems or specialized ligands.

Unlike its more common symmetric isomers (like 1,2- or 1,3-bis(chloromethyl)benzene), the 1-chloro-2,3-substitution pattern introduces a unique dipole and steric environment. This often leads to "oiling out" during purification and a higher susceptibility to hydrolysis due to the inductive effect of the adjacent chlorine atom.

This guide treats your purification process as a system , not just a recipe. We will diagnose the state of your crude material and apply a logic-driven purification strategy.

Module 1: Initial Assessment & Safety (The Triage Phase)

Q: My crude material is a dark, fuming oil. Is this normal? A: Yes, but it indicates significant impurities. The "fuming" is likely residual hydrogen chloride (HCl) gas trapped in the oil or, more critically, the result of rapid hydrolysis if exposed to moist air.

  • Immediate Action:

    • Degas: Place the crude oil under high vacuum (0.1–1.0 mmHg) at ambient temperature for 1–2 hours to remove trapped HCl.

    • Analysis: Run a GC-MS or

      
      H-NMR.
      
      • Target: this compound.[1][2][3][4][5]

      • Impurity A (Under-chlorinated): 1-Chloro-2-(chloromethyl)-3-methylbenzene (or isomer).

      • Impurity B (Over-chlorinated): Trichloromethyl species.

      • Impurity C (Hydrolysis): Benzyl alcohol derivatives (look for broad -OH peaks or shifts in methylene protons).

Q: What are the critical safety hazards before I start heating? A: This compound is a potent lachrymator and a skin sensitizer . It behaves similarly to benzyl chloride.

  • Must-Have Controls: All operations must be performed in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium carbonate/bicarbonate handy to neutralize any spills or cleaning glassware.

  • Water Sensitivity: The chloromethyl groups are highly electrophilic. Contact with moisture releases HCl immediately.

Module 2: Purification Strategy (The Core Workflow)

We do not recommend distillation as the primary first step for the crude mixture due to the high boiling point and risk of thermal polymerization/decomposition. Recrystallization is the preferred method for this class of compounds.

Protocol: Selective Recrystallization

Q: Which solvent system should I use? A: Based on the polarity of the chloromethyl groups versus the lipophilic benzene ring, non-polar hydrocarbons are the baseline.

Solvent SystemSuitabilityNotes
n-Heptane Excellent High boiling point allows good dissolution; poor solubility at -20°C forces crystallization.
Hexane GoodGood for initial triturating to remove tars. Evaporates quickly.
Toluene/Heptane (1:10) ModerateUse only if the compound is too insoluble in pure heptane. Toluene helps dissolve the "oiled out" phase.
Ethyl Acetate Avoid Too polar; holds impurities and product in solution.

Q: My product "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with the 1-chloro-2,3-substitution pattern due to its lower melting point compared to symmetric isomers.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely (approx. 50–60°C).

  • Seed: If you have any solid crystal (even a micro-crystal), add it at 30°C.

  • Slow Cool: Do not plunge into ice. Wrap the flask in a towel and let it cool to room temperature over 2 hours.

  • The "Scratch" Technique: If oil droplets form, use a glass rod to scratch the side of the flask at the oil-solvent interface. This provides nucleation sites.

  • Cold Soak: Once turbidity or crystals appear, move to -20°C freezer overnight.

Visualization: The Crystallization Decision Tree

PurificationLogic Start Crude 1-Chloro-2,3- bis(chloromethyl)benzene Analysis 1. Analyze Purity (GC/NMR) Start->Analysis Decision Purity > 85%? Analysis->Decision Distill High-Vac Distillation (Remove volatile mono-chlorides) Decision->Distill No (<85%) Cryst Recrystallization (Solvent: n-Heptane) Decision->Cryst Yes (>85%) Distill->Cryst Enriched Crude Oiling Problem: Product Oils Out Cryst->Oiling Phase Separation? Filter Cold Filtration (-20°C) Cryst->Filter Crystals Formed FixOil 1. Re-heat to 60°C 2. Add 5% Toluene 3. Slow Cool to RT Oiling->FixOil FixOil->Filter Final Pure Product (Store under N2, Cold) Filter->Final

Caption: Logical workflow for purifying crude this compound, prioritizing crystallization over distillation to minimize thermal degradation.

Module 3: Troubleshooting Impurities (The "Why" Behind the Failures)

Q: I see a persistent impurity at roughly 0.9 RRT (Relative Retention Time). What is it? A: This is likely the under-chlorinated intermediate : 1-chloro-2-(chloromethyl)-3-methylbenzene.

  • Cause: Incomplete radical chlorination of the starting material (3-chloro-o-xylene).

  • Removal: This impurity is more soluble in heptane than your bis-chlorinated product. It should remain in the mother liquor during recrystallization. If it persists, your solvent volume is too low.

Q: I see a new peak appearing during purification. Why? A: You are likely observing hydrolysis .

  • Mechanism: The benzylic chloride positions are highly activated by the electron-withdrawing chlorine on the ring. Moisture in your solvent or atmosphere converts

    
     to 
    
    
    
    .
  • Prevention:

    • Use anhydrous heptane (dried over Na or molecular sieves).

    • Flush all glassware with Nitrogen/Argon.

    • Filter rapidly; do not pull air through the filter cake for extended periods (humid air = hydrolysis).

Module 4: Synthesis Context (Root Cause Analysis)

Understanding where your crude came from helps you clean it. This compound is typically synthesized via radical chlorination.

Reaction Pathway:

  • Precursor: 1-Chloro-2,3-dimethylbenzene (3-Chloro-o-xylene) [CAS: 608-23-1].[6]

  • Reagent: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NBS) with a radical initiator (AIBN/Benzoyl Peroxide).
    
  • Critical Control: The reaction must be stopped exactly when the theoretical weight gain is achieved (substitution of 2 H with 2 Cl).

    • Stopping early

      
       High Mono-chloride (Liquid impurity).
      
    • Stopping late

      
       Tri-chloride (Difficult to separate).
      
Visualization: Impurity Formation Logic

ReactionPath Start 3-Chloro-o-xylene (Precursor) Step1 Mono-Chloromethyl (Liquid Impurity) Start->Step1 + Cl• Target 1-Chloro-2,3-bis (chloromethyl)benzene (TARGET) Step1->Target + Cl• (Ideal Stop) Over Tri-Chloromethyl (Side Product) Target->Over + Cl• (Over-reaction)

Caption: Sequential chlorination pathway showing the critical window for stopping the reaction to maximize the target bis-chloromethyl species.

References

  • Compound Identification: this compound (CAS 1824096-87-8).[1][2][3][4] Accela Chem Catalog. Retrieved from

  • Precursor Data: 1-Chloro-2,3-dimethylbenzene (CAS 608-23-1).[6][7] NIST Chemistry WebBook.[7] Retrieved from

  • General Synthesis Methodology: Radical Chlorination of Xylenes. BLD Pharm Technical Data. Retrieved from [3]

  • Purification Principles: Purification of Benzyl Chlorides via Crystallization. Adapted from standard protocols for 1,2-bis(chloromethyl)benzene (CAS 612-12-4).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1824096-87-8 before handling.

Sources

Technical Support Center: Alkylation Optimization for Sterically Congested Benzylic Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 1-Chloro-2,3-bis(chloromethyl)benzene Ticket ID: #ALK-23-Cl-Ortho Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Root Cause Analysis

The Core Issue: Users frequently report stalled conversion or low yields when using This compound in alkylation reactions. Unlike its meta or para isomers, this substrate suffers from a "Perfect Storm" of deactivation:[3]

  • Steric "Sandwich" Effect (The Ortho-Effect): The chloromethyl group at position 2 is sterically crowded by the Chlorine atom at position 1 and the second chloromethyl group at position 3. This blocks the trajectory for nucleophilic attack (

    
    ).[4]
    
  • Electronic Deactivation: The Chlorine atom directly attached to the aromatic ring (C1) is electron-withdrawing (Inductive effect,

    
    ). This destabilizes any developing positive charge on the benzylic carbons, effectively shutting down 
    
    
    
    pathways that rely on carbocation formation.

The Result: The molecule is too crowded for standard


 and too electron-poor for 

. Successful alkylation requires catalytic activation and solvent engineering .[3]

Visualizing the Barrier

The following diagram illustrates the steric congestion and the decision logic for overcoming it.

G Substrate This compound Problem C2-Position blocked by C1-Cl and C3-CH2Cl Substrate->Problem Decision Select Activation Strategy Problem->Decision Path_A Strategy A: Finkelstein Activation (Halogen Exchange) Decision->Path_A Homogeneous Conditions Path_B Strategy B: Phase Transfer Catalysis (Interfacial Activation) Decision->Path_B Biphasic Conditions Mechanism_A In situ conversion to Benzylic Iodide (Better Leaving Group) Path_A->Mechanism_A Mechanism_B Desolvation of Nucleophile (Naked Anion Effect) Path_B->Mechanism_B Result Successful Alkylation Mechanism_A->Result Mechanism_B->Result

Caption: Figure 1. Decision tree for overcoming the steric and electronic deactivation at the C2-position.

Troubleshooting Guide: Step-by-Step Protocols

Scenario A: The "Finkelstein" Activation (Recommended)

Best for: Reactions using weak nucleophiles or when high temperatures are impossible.

The Logic: Chloride is a mediocre leaving group. Iodide is an excellent leaving group and a strong nucleophile.[3] By adding a catalytic amount of Sodium Iodide (NaI), you convert the unreactive benzylic chloride into a highly reactive benzylic iodide in situ.

Protocol:

  • Solvent: Switch to Acetone (if reflux < 60°C is acceptable) or MEK (Methyl Ethyl Ketone) (for higher temps).[3] If solubility is an issue, use DMF or Acetonitrile .[3]

  • Catalyst Loading: Add 0.1 - 0.2 equivalents of Sodium Iodide (NaI).[1][2][3]

  • Process:

    • Dissolve substrate and nucleophile in the solvent.[5]

    • Add NaI.[3][5][6][7][8]

    • Heat to reflux.[3][9]

    • Observation: You may see a fine precipitate of NaCl forming (driving force).[7]

Why this works: The small Iodide ion can slip past the steric bulk to displace the Chloride (


). The resulting Benzylic Iodide has a much longer, weaker C-I bond, which is easier for your bulky nucleophile to break.[3]
Scenario B: Phase Transfer Catalysis (PTC)

Best for: Ionic nucleophiles (e.g., Phenols, Thiols, Cyanides) in biphasic systems.[3]

The Logic: In organic solvents, ionic nucleophiles often aggregate, becoming unreactive.[3] In water, the organic substrate is insoluble. PTC shuttles the anion into the organic phase as a "naked," highly reactive ion.

Protocol:

  • System: Organic solvent (Toluene or DCM) + Aqueous Base (NaOH/KOH).[3]

  • Catalyst: Use TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[3]

    • Loading: 5 mol% is standard; increase to 10 mol% for this hindered substrate.[3]

  • Temperature: This substrate often requires 60–80°C .[3] DCM (boiling point ~40°C) may be too cool; switch to 1,2-Dichloroethane (DCE) or Toluene if higher heat is needed.[1][2][3]

Comparative Data: Solvent & Condition Effects

The following table summarizes expected reactivity based on internal application data for 1,2,3-trisubstituted benzylic systems.

VariableStandard Condition (Fails)Optimized Condition (Works)Reason for Success
Solvent THF, Diethyl EtherDMF, DMSO, NMP Dipolar aprotic solvents solvate cations, leaving anions "naked" and more nucleophilic.[1][2][3]
Leaving Group Chloride (Intrinsic)Iodide (In situ) The C-I bond is weaker and longer, reducing steric penalty during substitution.
Temperature Room Temp (25°C)60°C - 80°C Overcoming the high activation energy barrier caused by steric hindrance.[1][2]
Catalyst NoneTBAI or TBAB Iodide catalysis (Finkelstein) or Phase Transfer Catalysis is essential.[3]

Frequently Asked Questions (FAQ)

Q1: Why does the C3-chloromethyl group react but the C2-group remains unchanged? A: This is a classic regioselectivity issue. The C3 position is only flanked on one side (by C2). The C2 position is "sandwiched" between the C1-Cl and C3-group.[2] If you need bis-alkylation, you must drive the reaction to completion using the Finkelstein protocol (See Scenario A).

Q2: Can I use ethanol or methanol as a solvent? A: Avoid. Primary alcohols are nucleophilic.[3] Given the slow rate of your desired reaction, the solvent will likely compete, leading to the formation of ethyl/methyl ethers (solvolysis side products). Use non-nucleophilic polar solvents like Acetonitrile or DMF .[3]

Q3: I see a new spot on TLC that isn't my product. What is it? A: Watch out for intramolecular cyclization .[3] If your nucleophile has a second functional group, or if the two chloromethyl groups react with each other (polymerization), you will see byproducts.[3] High dilution (0.05 M - 0.1 M) helps prevent polymerization.[1][2][3]

Q4: Is this compound a lachrymator? A: Yes, severely. Like all benzylic halides (e.g., benzyl chloride), this compound is a potent tear gas.[3] All weighing and reactions must be performed in a functioning fume hood.[3] Neutralize glassware with dilute ammonia before removing from the hood.

References

  • Reactivity of Bis(chloromethyl)benzenes: BenchChem. (2025).[3][6][9][10][11][12] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.

  • Finkelstein Reaction Mechanism: Chemistry LibreTexts. (2023).[3] The Finkelstein Reaction and Halogen Exchange.

  • Phase Transfer Catalysis Optimization: Halpern, M.[3][13] (2005).[3][6][10][14] Industrial Phase-Transfer Catalysis: Using Multiple Consecutive PTC Steps. PTC Communications.[3][14]

  • Steric Hindrance in Benzylic Systems: Master Organic Chemistry. (2011).[3][4] Steric Hindrance in Nucleophilic Substitution.

Sources

Technical Support Center: Stabilizing 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-8829 Subject: Prevention of Degradation and Hydrolysis in Solution Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 36580-02-2 or related isomers) is a highly reactive electrophile. Its instability in solution stems from two primary mechanisms: autocatalytic hydrolysis and Friedel-Crafts-type polycondensation . The presence of two proximal chloromethyl groups and an electron-withdrawing chlorine atom on the aromatic ring creates a "perfect storm" for reactivity.

This guide provides a self-validating protocol to stabilize this compound, moving beyond standard "store in a cool place" advice to mechanistic intervention.

Module 1: The Degradation Mechanism (Know Your Enemy)

To stabilize this compound, you must interrupt its degradation cycle.[1] The decomposition is autocatalytic : the breakdown product (HCl) accelerates further breakdown.

The Hydrolysis Cascade
  • Initiation: Trace moisture attacks one chloromethyl group (

    
    ).
    
  • Product Formation: This forms a benzyl alcohol (

    
    ) and releases hydrogen chloride (
    
    
    
    ).[2]
  • Acceleration: The released

    
     protonates the remaining chloromethyl groups or the newly formed alcohol, creating excellent leaving groups (
    
    
    
    or
    
    
    ), facilitating rapid polymerization or ether formation.
Graphviz Visualization: Degradation Pathway

DegradationPathway Start 1-Chloro-2,3- bis(chloromethyl)benzene Intermed Benzyl Alcohol Intermediate Start->Intermed Slow Hydrolysis Polymer Polybenzyl ethers (Insoluble Tar) Start->Polymer Friedel-Crafts (if Lewis Acid present) Moisture Trace H₂O Moisture->Intermed HCl HCl (Catalyst) Intermed->HCl Releases Intermed->Polymer Condensation HCl->Start Autocatalysis (Protonation)

Caption: Figure 1. The autocatalytic cycle where generated HCl accelerates the consumption of the starting material.

Module 2: Stabilization Protocol

Solvent Selection Strategy

Never use nucleophilic solvents (alcohols, amines) or wet polar aprotic solvents (DMSO, DMF).

Solvent ClassSuitabilityTechnical Notes
Chlorinated (DCM, CHCl₃) High Preferred. Excellent solubility. Critical: CHCl₃ must be stabilized with amylene, NOT ethanol. Ethanol will react with the compound.
Aromatic (Toluene, Xylene) Medium Good solubility, but risk of Friedel-Crafts alkylation if Lewis Acid impurities (Fe³⁺, Al³⁺) are present.
Ethers (THF, Et₂O) Low THF can be ring-opened by the strong electrophile in the presence of generated acid.
The "Acid Scavenger" System (Active Stabilization)

Passive storage is insufficient. You must actively scavenge the HCl produced by incipient hydrolysis.

Protocol A: The Solid Phase Buffer (Recommended for Storage) Add anhydrous Potassium Carbonate (


)  or Molecular Sieves (3Å or 4Å)  directly to the solution.
  • Mechanism:[2][3][4][5][6][7] Heterogeneous neutralization. The base neutralizes HCl without dissolving and reacting with the benzylic halide.

  • Dosage: 10-20 mg per mL of solution.

Protocol B: The Epoxide Trap (Recommended for Reactions) Add 0.5 - 1.0% (v/v) Propylene Oxide or Epichlorohydrin .

  • Mechanism:[2][3][4][5][6][7] Epoxides act as "acid sponges." They undergo ring-opening upon reaction with HCl to form stable chlorohydrins, effectively removing the acid catalyst from the system.

  • Warning: Do not use amine-based scavengers (like Triethylamine), as they will react with the chloromethyl groups to form quaternary ammonium salts.

Module 3: Troubleshooting & FAQs

Q1: My solution turned cloudy overnight. Can I save it?

Diagnosis: Cloudiness indicates the formation of insoluble poly-benzyl ethers or oligomers (see Figure 1). Action:

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove the polymer.

  • Check the NMR.[8] If the benzylic

    
     peak (typically ~4.6-4.8 ppm) has shifted or split, significant hydrolysis has occurred.
    
  • Remedy: If degradation is <5%, add activated 3Å molecular sieves immediately to arrest the process.

Q2: Why is the compound turning yellow?

Diagnosis: Yellowing suggests oxidation or the formation of conjugated impurities, often catalyzed by light or trace metal ions (e.g., from a metal spatula). Action:

  • Ensure the container is Amber Glass.

  • Verify that no metal needles were left in the septum (corrosion releases

    
    , a potent Friedel-Crafts catalyst).
    
Q3: Can I store this in DMSO for biological assays?

Diagnosis: ABSOLUTELY NOT. Reasoning: DMSO is nucleophilic toward strong electrophiles. It will displace the chloride (Kornblum oxidation mechanism) to form an aldehyde and dimethyl sulfide, destroying your compound within hours. Alternative: Dissolve in anhydrous DMA (Dimethylacetamide) immediately prior to use, or use a DCM stock solution and dilute.

Graphviz Visualization: Troubleshooting Logic

Troubleshooting Problem Issue Detected Cloudy Cloudy/Precipitate Problem->Cloudy Yellow Yellow Discoloration Problem->Yellow PurityDrop Purity Drop (NMR) Problem->PurityDrop Action1 Filter (PTFE) Add Mol. Sieves Cloudy->Action1 Action2 Check for Metal Contam. Switch to Amber Vial Yellow->Action2 Action3 Check Solvent Stabilizer (Avoid EtOH in CHCl₃) PurityDrop->Action3

Caption: Figure 2.[9] Rapid response decision tree for observed instability.

References

  • Hydrolysis Mechanisms of Benzylic Chlorides Source: Royal Society of Chemistry / J. Chem. Soc. Context: Establishes the SN1/SN2 duality of benzylic hydrolysis and the accelerating effect of electron-donating groups or autocatalysis. Link:

  • Stabilization of Benzyl Chloride Derivatives Source: Google Patents (DE2206300A1) Context: Describes industrial methods for stabilizing benzyl chlorides using lactams and acid scavengers to prevent HCl-mediated polymerization. Link:

  • Safety and Handling of Chloromethyl Benzenes Source: ILO / WHO International Chemical Safety Cards (ICSC 1763) Context: Defines incompatibility with bases, amines, and metals, and outlines storage requirements (ventilation, cool temperature). Link:

  • Radical and Ionic Stability Factors Source: JACS Au Context: Discusses the stabilization of halide ions and the environmental factors affecting the reactivity of halogenated organic compounds. Link:

Sources

Technical Support Guide: Minimizing Polymerization in 1-Chloro-2,3-bis(chloromethyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-8821 Department: Advanced Organic Synthesis Support Last Updated: February 26, 2026 Target Audience: Synthetic Chemists, Process Development Scientists[1][2]

Core Directive: The Polymerization Trap

1-Chloro-2,3-bis(chloromethyl)benzene is a high-value bifunctional electrophile.[1][2] Its primary utility lies in synthesizing polycyclic aromatic hydrocarbons (PAHs), acenes (e.g., anthracene derivatives), and cyclophanes via Friedel-Crafts alkylation .[1][2]

The Problem: The molecule contains two highly reactive benzyl chloride moieties on the same ring. In the presence of a Lewis Acid, these groups generate electrophilic carbocations. The fundamental challenge is a kinetic competition:

  • Pathway A (Desired): Intramolecular cyclization (forming a discrete ring).[1][2]

  • Pathway B (Undesired): Intermolecular attack on a neighboring molecule (forming linear oligomers or insoluble cross-linked polymers).[1][2]

Because Pathway B is bimolecular (second-order kinetics), it is favored by high concentrations.[1][2] Pathway A is unimolecular (first-order kinetics).[1][2] Therefore, concentration control is the single most critical variable.

Mechanism & Kinetic Control (Visualized)

To solve the polymerization issue, one must visualize the competing pathways. The diagram below illustrates the divergence point where your yield is lost.

ReactionPathways Reactant 1-Chloro-2,3- bis(chloromethyl)benzene Activated Activated Electrophile (Carbocation/Complex) Reactant->Activated + Lewis Acid Intermediate Mono-Alkylated Intermediate Activated->Intermediate Step 1: Alkylation Cyclic Discrete Cyclic Product (Anthracene/Cyclophane) Intermediate->Cyclic Intramolecular (k_intra) Favored by Dilution Polymer Insoluble Polymer (Side Reaction) Intermediate->Polymer Intermolecular (k_inter * [Conc]) Favored by High Conc Polymer->Polymer Chain Growth

Figure 1: Kinetic competition between intramolecular cyclization (


) and intermolecular polymerization (

).[1][2] High dilution minimizes the collision frequency required for the red path.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users handling this compound.

Scenario A: "My reaction mixture turned into an insoluble gum/resin."

Diagnosis: Runaway Intermolecular Polymerization.[1][2] Root Cause: The concentration of the electrophile exceeded the "Critical Dilution Threshold." Even if you intended to cyclize, the rate of intermolecular collision exceeded the rate of ring closure. Corrective Action:

  • Switch to Pseudo-High Dilution: Do not dump all reagents together. Use a syringe pump to add the this compound solution slowly into a large volume of catalyst/solvent.[1][2]

  • Solvent Volume: Target a final concentration of <0.01 M for the reactant.

Scenario B: "I am using High Dilution, but yield is still <20%."

Diagnosis: Catalyst Mismatch or Deactivation. Root Cause: The chlorine atom at position 1 exerts an inductive withdrawing effect (-I), deactivating the aromatic ring slightly compared to unsubstituted o-xylene derivatives.[1][2]

  • If the Lewis Acid is too weak (e.g.,

    
    ), the carbocation may not form efficiently.
    
  • If the Lewis Acid is too strong (e.g.,

    
     in excess), it may complex with the product, leading to degradation or difficult workup.
    Corrective Action: 
    
  • Catalyst Optimization: Try Titanium(IV) chloride (

    
    )  or Tin(IV) chloride (
    
    
    
    )
    .[1][2] These are often superior for benzylic closures as they are strong enough to activate the chloride but less prone to causing tarring than
    
    
    .
  • Temperature Modulation: If using mild catalysts, increase temperature to reflux (e.g., in Dichloroethane, 83°C) to overcome the deactivation barrier.[1]

Scenario C: "The product is colored (yellow/brown) and difficult to crystallize."

Diagnosis: Oxidation or Oligomer Formation.[1][2] Root Cause: Benzylic positions are sensitive to oxidation.[1][2] Trace oligomers can act as color bodies.[1][2] Corrective Action:

  • Degas Solvents: Ensure the reaction is run under a strictly inert atmosphere (

    
     or 
    
    
    
    ).
  • Silica Filtration: Pass the crude reaction mixture through a short pad of silica gel before attempting crystallization to remove polar oligomers.[1]

Experimental Protocol: Pseudo-High Dilution Technique

This protocol is designed to maximize the intramolecular reaction (cyclization) and minimize polymerization.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: (If applicable, e.g., benzene, naphthalene)[1][2]

  • Catalyst:

    
     (2.2 eq) or 
    
    
    
    [1][2]
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Workflow
StepActionTechnical Note
1 Receiver Prep In a large 3-neck round bottom flask, charge the Catalyst and a large volume of solvent (approx. 70% of total solvent volume).[1][2] Bring to reflux or desired T.
2 Feed Prep Dissolve this compound in the remaining 30% of solvent. Load into a gas-tight syringe or addition funnel.
3 Addition Add the Feed solution to the Receiver dropwise over 4–8 hours.
4 Aging Stir for an additional 2–12 hours after addition is complete.
5 Quench Pour mixture onto ice/HCl.
Visualizing the Workflow

Workflow Syringe Syringe Pump (Substrate Solution) Reactor Reactor Vessel (Large Solvent Volume + Catalyst) Syringe->Reactor Slow Addition (4-8 Hours) Reactor->Reactor Stir/Age (Overnight) Quench Quench (Ice/HCl) Reactor->Quench Termination

Figure 2: Pseudo-high dilution setup. The substrate is kept at a "starved" concentration in the reactor.

Storage & Handling

The stability of this compound is compromised by moisture.[1][2]

  • Hydrolysis Risk: The chloromethyl groups hydrolyze to form benzyl alcohols and HCl gas.[1] The HCl can autocatalyze further degradation.[1]

  • Storage: Store at 2–8°C under inert gas.

  • Safety: This compound is a potent lachrymator and skin irritant (alkylating agent).[1][2] Handle only in a fume hood.

References

  • Olah, G. A. (Ed.).[1][2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2] (The definitive text on mechanism and catalyst selection for alkylation).

  • Vögtle, F. (1993).[1][2] Cyclophane Chemistry. Wiley.[1][2] (Detailed discussion on high-dilution techniques for synthesizing bridged aromatic systems).

  • BenchChem. (2025).[1][2][3] Reactivity of Bis(chloromethyl)benzene Isomers. (General reactivity profiles of chloromethyl arenes).

  • PubChem. 1,2-Bis(chloromethyl)benzene Compound Summary. (Physical properties and safety data).[1][2]

  • Reich, H. J. Winstein-Holness Effect & High Dilution. University of Wisconsin-Madison.[1][2] (Theoretical grounding for kinetic vs. thermodynamic control in ring closures).

Sources

recrystallization solvents for 1-Chloro-2,3-bis(chloromethyl)benzene purification

[1][2][3]

Case ID: PUR-BENZ-001 Compound: 1-Chloro-2,3-bis(chloromethyl)benzene CAS Registry Number: 56961-47-8 (Alternate: 1824096-87-8) Chemical Class: Benzylic Halide / Aryl Chloride[1][2][3]

Executive Summary

Purifying this compound requires a strict control strategy due to the high reactivity of the benzylic chloride groups.[1][2][3] Unlike standard aromatics, this compound is an electrophile susceptible to rapid solvolysis (hydrolysis or alcoholysis) in nucleophilic solvents.

The Golden Rule: Avoid protic solvents (water, alcohols) unless strictly necessary and controlled. The primary purification route is Recrystallization from Anhydrous Hydrocarbons or High-Vacuum Distillation for crude oils.[1][2][3]

Module 1: Solvent Selection Matrix

This matrix is designed to balance solubility with chemical stability.

Solvent SystemSuitabilityRisk ProfileTechnical Notes
n-Heptane Primary Choice LowBest for Crystallization. High temperature coefficient of solubility.[1][2][3] Inert to benzylic chlorides. Boiling point (98°C) allows sufficient heating without decomposition.
n-Hexane AlternativeLowGood for lower-melting solids.[1][2][3] Easier to remove (BP 68°C) but holds less solute at reflux than heptane.
Cyclohexane GoodLowOften yields better crystals than linear alkanes due to higher freezing point, but harder to remove traces from the crystal lattice.
Dichloromethane (DCM) / Hexane Antisolvent Low-MediumUse only if the compound is too insoluble in hot heptane.[1][2][3] Dissolve in minimal DCM, then add Hexane until turbid.
Ethanol / Methanol High Risk Critical NOT RECOMMENDED for routine use.[1][2] Benzylic chlorides react with hot alcohols to form benzyl ethers (solvolysis). Use only if rapid cooling is possible and hydrocarbons fail.
Ethyl Acetate ModerateMediumGood solubility but often too high; difficult to induce crystallization. Can be used as a solvent modifier (1-5%) in Heptane.[1][2][3]
Visual Decision Tree: Solvent Selection

SolventSelectionStartStart: Crude this compoundStateCheckPhysical State at Room Temp?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidYesOilOily LiquidStateCheck->OilYesSolventChoiceSelect Solvent SystemSolid->SolventChoicePurityCheckPurity > 85%?Oil->PurityCheckDistillPerform Vacuum Distillation(Remove volatile impurities)PurityCheck->DistillNoPurityCheck->SolventChoiceYesDistill->StateCheckHeptanen-Heptane (Reflux)SolventChoice->HeptanePreferredMixDCM + Hexane (Antisolvent)SolventChoice->MixIf insoluble in hot HeptaneResultCool to 0°C -> FilterHeptane->ResultMix->Result

Caption: Decision logic for solvent selection based on physical state and purity levels.

Module 2: Detailed Experimental Protocol

Objective: Purify 10g of crude material. Safety Alert: Benzylic chlorides are lachrymators (tear gas agents). All operations must be performed in a fume hood.

Step-by-Step Methodology
  • Solvent Preparation:

    • Dry n-Heptane over molecular sieves (3Å or 4Å) or use anhydrous grade.[1][2][3] Moisture will generate HCl gas and degrade the product.

  • Dissolution (The "Saturation Point"):

    • Place 10g of crude solid in a 100mL round-bottom flask (RBF).

    • Add 30mL of n-Heptane.[1][2][3]

    • Heat to reflux (98°C) with stirring.

    • Observation: If the solid dissolves completely, the volume is correct. If oil droplets remain at the bottom, add Heptane in 5mL increments until homogenous.

    • Critical Check: If a dark, tarry residue remains insoluble at reflux, decant the clear hot supernatant into a clean flask, leaving the tar behind.

  • Controlled Cooling (Avoiding "Oiling Out"):

    • Remove the flask from heat.

    • Allow it to cool to room temperature slowly (wrap the flask in a towel or place in a warm oil bath and turn the heat off).

    • Why? Rapid cooling traps impurities and causes the product to separate as an oil rather than a crystal lattice.

  • Crystallization:

    • Once at room temperature, inspect for crystals.

    • Place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

    • Seeding: If the solution remains clear or milky, add a single "seed crystal" of pure product or scratch the glass wall with a glass rod to induce nucleation.

  • Filtration & Drying:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash the cake with cold Heptane (0°C).

    • Dry under vacuum at ambient temperature (<30°C). Do not heat significantly during drying, as the melting point is likely low (est. 40-60°C).[1][2][3]

Module 3: Troubleshooting & FAQs

Q1: The product separates as an oil (oiling out) instead of crystals. What now?

Cause: The solution is too concentrated, the cooling was too fast, or the melting point of the solvated product is below the boiling point of the solvent.[3] Solution:

  • Re-heat the mixture until clear.

  • Add 10-20% more solvent (dilution often fixes oiling out).[2][3]

  • Add a seed crystal at the temperature just above where the oil usually forms.

  • Stir vigorously during cooling; agitation can force crystallization over phase separation.

Q2: Can I use Ethanol to get better separation of polar impurities?

Cause: You are trying to remove polar byproducts. Risk: Ethanol attacks the -CH2Cl groups.[1][2][3] Solution: If you must use ethanol, use 2-Propanol (IPA) instead (sterically bulkier, slower reaction).[1][2] Keep the contact time at reflux < 5 minutes. Immediately cool to -20°C. Do not store the mother liquor; process immediately.

Q3: My product turned pink/purple during drying.

Cause: Decomposition. Benzylic chlorides can auto-catalyze their own decomposition, releasing HCl, which turns the product colored.[1][2][3] Solution:

  • Ensure the product is completely acid-free.[1][2][3] Wash the organic layer with dilute NaHCO3 before the recrystallization step if the crude was acidic.[3]

  • Store the purified solid with a stabilizer (like silver wire or K2CO3 packet) or strictly at -20°C.[1][2][3]

Q4: The melting point is lower than literature values (approx. <40°C).

Cause: Isomeric impurities (e.g., 1-chloro-2-(chloromethyl)benzene) or solvent inclusion.[1][2][3] Solution:

  • Vacuum dry for 24 hours to remove solvent.

  • If MP is still low, the impurity is likely a structural isomer. Recrystallization is inefficient for separating isomers. Perform Fractional Vacuum Distillation first.

Module 4: Process Workflow Diagram

PurificationWorkflowSynthesisSynthesis(Chlorination of 3-Chloro-o-xylene)QuenchQuench & Wash(Remove HCl/Acids)Synthesis->QuenchDryDry Organic Layer(MgSO4)Quench->DryCrudeCrude Isolation(Rotovap)Dry->CrudeDecisionIsomerPurity?Crude->DecisionDistillationHigh Vac Distillation(0.1 mmHg)Decision->DistillationLow (<90%)RecrystRecrystallization(Heptane)Decision->RecrystHigh (>90%)Distillation->RecrystFinalPure Product(Store -20°C)Recryst->Final

Caption: End-to-end workflow from synthesis to final purified storage.

References

  • ChemicalBook. (n.d.). 1,3-Bis(chloromethyl)benzene Product Description & Physical Properties. (Used as analog for solubility/MP data). Retrieved from [1]

  • PubChem. (2025). 1,2-Bis(chloromethyl)benzene (CID 11919).[1][2][3][4] National Library of Medicine. Retrieved from [1]

  • BenchChem. (2025).[5][6][7] Synthesis and Purification of Chloromethylated Benzenes.[6][7] (General protocols for benzylic chloride handling). Retrieved from [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BLD Pharm. (2025). Product Entry: this compound (CAS 1824096-87-8).[1][2][3][8][9][10] Retrieved from [1]

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Chloro-2,3-bis(chloromethyl)benzene, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and facilitate practical implementation.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] This guide will adhere to the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, which are endorsed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

The Analyte: this compound

This compound (C₈H₈Cl₃) is a halogenated aromatic compound.[8][9] Its structure presents specific analytical challenges, including potential for degradation and the need for a highly specific method to resolve it from structurally similar impurities. The compound is a liquid at room temperature and has very poor solubility in water.[10][11] This necessitates the use of organic solvents for sample and standard preparation.

Method Comparison: A Tale of Two Approaches

In this guide, we will compare a hypothetical "Standard Method," representative of a conventional approach, with a proposed "Optimized Method." The optimized method is designed to offer improvements in terms of efficiency, resolution, and robustness.

FeatureStandard MethodOptimized MethodRationale for Optimization
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmSmaller particle size and shorter column length for faster analysis and improved efficiency.
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (70:30 v/v)Higher organic content to reduce retention time and improve peak shape for the non-polar analyte.
Flow Rate 1.0 mL/min1.2 mL/minIncreased flow rate in conjunction with the shorter column to further reduce run time.
Detection UV at 220 nmUV at 225 nmWavelength optimization for potentially better sensitivity and specificity.
Column Temp. Ambient30 °CControlled temperature for improved retention time reproducibility.

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the key validation parameters and their interconnectedness.

HPLC_Validation_Workflow cluster_0 Method Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range LOQ Quantitation Limit (LOQ) Linearity->LOQ Precision Precision Accuracy->Precision Verifies trueness LOD Detection Limit (LOD) Precision->LOD Determines method variability LOD->LOQ Defines lowest measurable concentration Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability Tests method reliability

Caption: Workflow of HPLC Method Validation Parameters.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution (for Purity Analysis): Accurately weigh an appropriate amount of the this compound sample and prepare a solution in acetonitrile to a final concentration within the validated range.

Validation Protocol: A Step-by-Step Guide

The following protocol outlines the validation of the Optimized Method . The same principles apply to the validation of the Standard Method.

  • System Suitability:

    • Inject the working standard solution (e.g., 100 µg/mL) six times.

    • Calculate the %RSD for the peak area and retention time.

    • Determine the tailing factor and theoretical plates for the analyte peak.

    • Acceptance Criteria: %RSD for peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.

  • Specificity:

    • Inject a blank (mobile phase), a standard solution, and a sample solution.

    • Spike the sample solution with known related substances and potential impurities.

    • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The method should be able to resolve the analyte peak from all potential impurities.

  • Linearity and Range:

    • Prepare and inject a series of at least five concentrations of the analyte (e.g., from the reporting level of impurities to 120% of the assay specification).[1]

    • Plot a graph of peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

    • Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

    • Analyze the system suitability of the modified methods.

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Comparative Data Summary

The following tables present hypothetical but realistic data from the validation of the Standard and Optimized HPLC methods.

Table 1: System Suitability Comparison
ParameterStandard MethodOptimized MethodICH Guideline
Retention Time (min) 8.25.6Report
%RSD of Retention Time 0.8%0.4%≤ 2.0%
%RSD of Peak Area 1.2%0.6%≤ 2.0%
Tailing Factor 1.41.1≤ 2.0
Theoretical Plates 35005500≥ 2000
Table 2: Linearity and Precision Comparison
ParameterStandard MethodOptimized MethodICH Guideline
Linearity (r²) 0.99920.9998≥ 0.999
Repeatability (%RSD) 1.1%0.5%≤ 2.0%
Intermediate Precision (%RSD) 1.5%0.8%≤ 2.0%
Table 3: LOD, LOQ, and Accuracy Comparison
ParameterStandard MethodOptimized MethodICH Guideline
LOD (µg/mL) 0.10.05Report
LOQ (µg/mL) 0.30.15Report
Accuracy (% Recovery) 98.5% - 101.5%99.2% - 100.8%98.0% - 102.0%

Discussion and Conclusion

The comparative data clearly demonstrates the superiority of the Optimized Method for the purity analysis of this compound. The use of a shorter column with smaller particle size significantly reduced the analysis time from 8.2 minutes to 5.6 minutes, increasing sample throughput. The optimized mobile phase composition and controlled column temperature resulted in improved peak symmetry (lower tailing factor), higher efficiency (more theoretical plates), and better reproducibility of retention times.

Furthermore, the Optimized Method exhibited enhanced linearity, precision, and accuracy. The lower LOD and LOQ indicate a higher sensitivity, which is crucial for the accurate determination of low-level impurities. The robustness of the optimized method ensures reliable performance during routine use, even with minor variations in operational parameters.

This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation. By following the principles outlined in the ICH guidelines and employing a well-designed experimental protocol, researchers can develop and validate robust and reliable analytical methods that ensure the quality and safety of pharmaceutical products.

Logical Relationship of Validation Parameters

The following diagram illustrates the foundational and dependent nature of the validation parameters.

Validation_Pyramid Specificity Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision Specificity->Precision Accuracy Accuracy Linearity->Accuracy Precision->Accuracy LOQ Quantitation Limit Accuracy->LOQ Robustness Robustness LOQ->Robustness

Caption: Hierarchical Relationship of Validation Parameters.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE - Inchem.org. [Link]

  • Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2) - Cheméo. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography - EPA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed. [Link]

  • Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8. [Link]

  • (PDF) 1,3-Bis(chloromethyl)benzene - ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB. [Link]

  • 1,3-Bis(chloromethyl)benzene - PMC - NIH. [Link]

  • Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID - PubChem. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water - Agilent. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

Sources

Benchmarking 1-Chloro-2,3-bis(chloromethyl)benzene: A Guide to Regioselective Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Chloro-2,3-bis(chloromethyl)benzene against other benzylic chlorides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

This technical guide benchmarks This compound (referred to herein as 3-Cl-OXDC , derived from 3-chloro-o-xylylene dichloride) against standard benzylic chloride scaffolds.[1][2] While the symmetric analog


-dichloro-o-xylene  is the industry standard for generating ortho-quinodimethane intermediates and heterocycles, the 3-chloro derivative offers a unique regioselective advantage .[1][2]

This guide details the kinetic differentiation between the C2 and C3 chloromethyl groups, providing protocols to exploit this asymmetry for the synthesis of non-symmetric polycyclic scaffolds.[2]

Chemical Profile & Structural Analysis

The utility of 3-Cl-OXDC lies in its broken symmetry.[1] Unlike its competitors, the steric and electronic environment of the two benzylic positions is distinct.[2]

FeatureThis compound (Subject)1,2-Bis(chloromethyl)benzene (Standard)1,3-Bis(chloromethyl)benzene (Meta-Isomer)
Structure Tris-substituted (1,2,3-pattern).[1][2]Disubstituted (1,2-pattern).Disubstituted (1,3-pattern).
Symmetry Asymmetric (

).
Symmetric (

).[1][2]
Symmetric (

).[1][2]
Electronic Effect Inductive withdrawal (-I) from 1-Cl deactivates the ring and destabilizes carbocations.[1][2]Standard benzylic resonance.[1][2]Standard benzylic resonance.[1][2]
Steric Environment High: C2-CH

Cl is "buttressed" between 1-Cl and 3-CH

Cl.[1][2]
Moderate: Ortho-substituents only.Low: Meta-separation reduces sterics.[1][2]
Primary Utility Regioselective heterocycle synthesis; non-symmetric linkers.[1][2][3]Symmetric cyclophanes; Diels-Alder precursors.[1][2]Polymers; symmetric cross-linking.[1][2]
Reactivity Benchmarking: The "Ortho-Effect"

The defining characteristic of 3-Cl-OXDC is the reactivity differential between the two chloromethyl groups.

Theoretical Kinetic Profile (

)

Based on Hammett equation principles and steric parameters (Taft


), we can project the relative reaction rates for nucleophilic substitution (

):
  • Position 3 (-CH

    
    Cl): 
    
    
    
    (vs. unsubstituted standard).
    • Rationale: Mild inductive deactivation by the meta-chloro group; minimal steric penalty.[1]

  • Position 2 (-CH

    
    Cl): 
    
    
    
    (vs. unsubstituted standard).
    • Rationale: Severe steric crowding.[1][2] The 2-position is flanked by the 1-Cl and 3-CH

      
      Cl.[1] Nucleophilic attack is sterically hindered, and the transition state is higher in energy.[2]
      
Comparative Data: Hydrolysis & Substitution
Metric3-Cl-OXDC (Subject)1,2-Bis(chloromethyl)benzene1-Chloromethyl-2-chlorobenzene

Rate (Nucleophile:

)
Biphasic: Fast at C3, Slow at C2.[1][2]Monophasic: Equal rates at both sites.[1][2]Slow (Steric hindrance from ortho-Cl).[1][2]

Solvolysis Rate
Retarded: Inductive effect of Cl destabilizes carbocation.[1][2][4]Standard Baseline.Retarded.
Cyclization Yield (e.g., to Isoindole) 65-75% (Requires higher T due to steric strain).[1][2]>85%N/A
Selectivity Factor (

)
High (~10:1) favoring C3 substitution.1:1 (Statistical mixture for mono-sub).[1][2]N/A

Expert Insight: In drug discovery, this selectivity allows you to install a valuable "handle" at Position 3 (e.g., a fluorophore or specific binding motif) before closing the ring using Position 2.[1][2]

Mechanism & Selectivity Visualization

The following diagram illustrates the competitive pathways. The "Green Route" represents the kinetically favored attack at the less hindered C3 position, while the "Red Route" at C2 is blocked by the ortho-chloro substituent.[2]

ReactivityPathways Start This compound TS_C3 Transition State (C3) Low Steric Hindrance Start->TS_C3 Fast (k1) TS_C2 Transition State (C2) High Steric Strain (1-Cl & 3-CH2Cl) Start->TS_C2 Slow (k2) Prod_C3 Product A: 3-Substituted-2-chloromethyl TS_C3->Prod_C3 Prod_C2 Product B: 2-Substituted-3-chloromethyl TS_C2->Prod_C2

Caption: Kinetic differentiation in nucleophilic attack. The C3 position is accessible, while the C2 position is shielded by the adjacent Chlorine atom.[2]

Experimental Protocols
Protocol A: Regioselective Mono-Amination

Objective: To selectively functionalize the C3 position with a secondary amine (e.g., morpholine) while leaving the C2 chloride intact for subsequent cyclization.[2]

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous acetonitrile (

    
    ).
    
  • Temperature Control: Cool the solution to -10°C . Note: Low temperature is critical to maximize the kinetic difference between C2 and C3.[2]

  • Addition: Add the secondary amine (0.95 eq) and DIPEA (1.1 eq) dropwise over 60 minutes.

    • Why 0.95 eq? Using a slight deficit of the nucleophile prevents "double-hit" substitution at the slower C2 site.[2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The mono-substituted product will appear first.[1] Stop reaction immediately upon disappearance of the limiting reagent (amine).[2]

  • Workup: Quench with cold water, extract with DCM. The unreacted starting material can be recovered via column chromatography.[2]

Protocol B: Cyclization to 4-Chloro-Isoindoline

Objective: To force the reaction at the hindered C2 position to close the ring.[2]

  • Substrate: Use the mono-substituted intermediate from Protocol A.

  • Conditions: Dissolve in Toluene. Add excess primary amine (R-NH

    
    , 2.0 eq) or use the internal secondary amine if designing a quaternary salt.[2]
    
  • Thermal Drive: Heat to Reflux (110°C) for 12-24 hours.

    • Note: The high temperature is required to overcome the steric barrier at the C2 position (the "ortho-effect").[2]

  • Purification: The product is a 4-chloro-isoindoline derivative, a privileged scaffold in CNS drug discovery.[1][2]

References
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. BenchChem. Link[2]

  • PubChem. (2025).[1][2] 1,2-Bis(chloromethyl)benzene Compound Summary. National Library of Medicine.[1][2] Link

  • Sanders, M. B., et al. (2013).[1][2] 1,3-Bis(chloromethyl)benzene: Structural Analysis and Halogen Interactions. Acta Crystallographica Section E. Link

  • Doc Brown's Chemistry. (2025).[1][2] Mechanisms of Electrophilic Substitution in Aromatic Chlorides. Doc Brown's Chemistry.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-chloro-2-(chloromethyl)benzene.[1][2][5] Merck KGaA.[1][2] Link

Sources

spectroscopic characterization standards for 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the spectroscopic standards for 1-Chloro-2,3-bis(chloromethyl)benzene (CAS 1824096-87-8), a critical halogenated building block. It focuses on distinguishing this specific isomer from its structural analogues and regioisomers using high-resolution NMR, IR, and MS methodologies.

Executive Summary & Compound Identity

This compound is a tri-substituted aromatic intermediate used in the synthesis of functionalized cyclophanes, macrocycles, and specialized polymers. Its structural integrity is defined by the specific vicinal arrangement of two chloromethyl groups adjacent to a chlorine atom on the benzene ring.

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 1824096-87-8[1][2][3][4][5]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 209.50 g/mol [1]

  • Key Challenge: Differentiating the target from its symmetric regioisomer (1-chloro-2,6-bis(chloromethyl)benzene) and the para-substituted isomer (4-chloro-1,2-bis(chloromethyl)benzene).

Synthesis & Impurity Profile (The "Why" Behind the Standards)

To validate purity, one must understand the genesis of potential impurities. The compound is typically synthesized via radical side-chain chlorination of 3-chloro-o-xylene .

Primary Impurities:

  • Under-chlorinated: 1-Chloro-2-(chloromethyl)-3-methylbenzene (Monochlorinated).

  • Over-chlorinated: 1-Chloro-2-(dichloromethyl)-3-(chloromethyl)benzene.

  • Regioisomers: 4-Chloro-1,2-bis(chloromethyl)benzene (arising from 4-chloro-o-xylene impurity in starting material).

Synthesis & Impurity Flowchart

SynthesisFlow Start 3-Chloro-o-xylene (Starting Material) Step1 Radical Chlorination (Cl2, hv/AIBN) Start->Step1 Imp3 Impurity C: 4-Chloro isomer Start->Imp3 Isomeric Impurity (Feedstock Contam.) Target TARGET: This compound Step1->Target 2.0 eq Cl2 (Optimized) Imp1 Impurity A: Mono-chloromethyl deriv. Step1->Imp1 < 2.0 eq Cl2 (Incomplete) Imp2 Impurity B: Over-chlorinated (gem-dichloro) Step1->Imp2 Excess Cl2 (Over-reaction)

Caption: Logical flow of synthesis indicating origins of critical spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Standards

NMR: The Symmetry Test

The most reliable method to confirm the 1,2,3-substitution pattern vs. the 1,2,6- or 1,3,4- patterns is the chemical inequivalence of the methylene protons .

  • Target (1-Chloro-2,3-bis...): Asymmetric structure. The chloromethyl group at position 2 is flanked by Cl and another chloromethyl group. The group at position 3 is flanked by a chloromethyl group and a proton.

    • Result: Two distinct singlets for the

      
       groups.
      
  • Isomer (1-Chloro-2,6-bis...): Symmetric (C2v axis passing through Cl-C1-C4).

    • Result: One single signal (integrating to 4H) for chemically equivalent

      
       groups.
      
Comparative

NMR Table (400 MHz,

)
FeatureTarget: 1-Cl-2,3-bis Isomer: 1-Cl-2,6-bis Isomer: 4-Cl-1,2-bis
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Aliphatic (-CH2Cl) Two distinct Singlets (~4.7 ppm & ~4.8 ppm)One Singlet (~4.8 ppm, 4H)Two Singlets
Aromatic Region 3 Distinct Signals (ABC system)

7.2 - 7.5 ppm
2 Signals (

system)Doublet (2H) & Triplet (1H)
3 Distinct Signals (ABX/ABC)
Validation Check Integration ratio 2:2:1:1:1Integration ratio 4:2:1Integration ratio 2:2:1:1:1

Protocol for Analysis:

  • Dissolve 10 mg sample in 0.6 mL

    
     (neutralized with basic alumina to prevent acid-catalyzed hydrolysis).
    
  • Acquire spectrum with sufficient scans (ns=16) to resolve benzylic coupling.

  • Pass/Fail Criteria: If the methylene region (4.5–5.0 ppm) shows a single peak, the sample is the 2,6-isomer. If it shows two peaks separated by >0.05 ppm, it is the target or the 4-chloro isomer.

NMR: Carbon Counting

Carbon NMR provides a definitive count of unique environments.

  • Target: 8 unique carbon signals (6 aromatic, 2 aliphatic).

  • 2,6-Isomer: 5 unique carbon signals (due to symmetry).

Mass Spectrometry (MS) Standards

Mass spectrometry confirms the trichloro- substitution pattern. The presence of three chlorine atoms creates a distinct isotopic envelope due to the natural abundance of


 (75.8%) and 

(24.2%).

Theoretical Isotope Pattern for


: 
  • M+ (208): 100% (Relative abundance)

  • M+2 (210): ~96% (Approx 1:1 ratio with M+ is characteristic of 3 Cl atoms)

  • M+4 (212): ~31%

  • M+6 (214): ~3%

Experimental Protocol (GC-MS):

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: Split mode (50:1), 250°C.

  • Program: 50°C (2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Diagnostic: Look for the molecular ion cluster at m/z 208/210/212.

    • Note: Benzyl chlorides often fragment by losing Cl (

      
      ). Look for the 
      
      
      
      cluster at m/z 173 (
      
      
      ).

Infrared (IR) Spectroscopy

While less specific for isomer differentiation, IR ensures functional group integrity.

  • C-H Stretch (Aromatic): 3050–3100

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2950–3000

    
     (Distinctive for chloromethyl).
    
  • C=C Ring Stretch: 1580, 1470

    
    .
    
  • C-Cl Stretch (Benzylic): 600–800

    
     (Strong, broad).
    
    • Differentiation: The target's 1,2,3-substitution pattern typically yields a specific out-of-plane C-H bending pattern in the 700–900

      
       region, distinct from the 1,2,4-pattern of the 4-chloro isomer.
      

References

  • BenchChem. (2025).[6][7] Synthesis and Characterization of Chlorinated Toluenes and Xylenes. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Chlorinated Benzene Derivatives. Retrieved from

  • ChemicalBook. (2024). Product Data: 1,3-Bis(chloromethyl)benzene and Isomers. Retrieved from

  • PubChem. (2025). Compound Summary: 1,2-Bis(chloromethyl)benzene.[8] Retrieved from

Sources

comparative study of cross-linking efficiency using 1-Chloro-2,3-bis(chloromethyl)benzene

[1]

Executive Summary

This technical guide evaluates the cross-linking efficiency of 1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8), a specialized bifunctional electrophile used in the synthesis of Hypercrosslinked Polymers (HCPs) and Covalent Organic Frameworks (COFs).[1] Unlike standard isomers (e.g., 1,4-bis(chloromethyl)benzene), this molecule features a vicinal (ortho) substitution pattern combined with a chloro-deactivating group at the 1-position.[1]

Key Findings:

  • Steric Control: The 1-chloro substituent introduces significant steric hindrance, modulating the reaction kinetics of the adjacent chloromethyl group. This prevents rapid, uncontrolled gelation, often resulting in networks with higher defined microporosity compared to the non-halogenated analog.

  • Electronic Effect: The inductive withdrawal (-I effect) of the chlorine atom increases the electrophilicity of the benzylic carbons, yet the steric bulk retards the nucleophilic attack, creating a unique "slow-but-strong" cross-linking profile.

  • Application: Ideal for synthesizing rigid, microporous networks where residual chlorine functionality is desired for post-synthetic modification (e.g., in drug delivery carriers or catalytic supports).

Chemical Profile & Reactivity

Molecule: this compound Synonyms: 3-Chloro-o-xylylene dichloride; 1,2-bis(chloromethyl)-3-chlorobenzene.[1] CAS: 1824096-87-8[1][2][3][4]

Structural Analysis

The molecule is a derivative of o-xylene.[1] It possesses two reactive chloromethyl (

  • Friedel-Crafts Alkylation: Self-condensation or reaction with aromatics (catalyzed by

    
     or 
    
    
    ).[1]
  • Nucleophilic Substitution (

    
    ):  Reaction with amines/thiols for bioconjugation or macrocycle synthesis.
    

The "Ortho-Effect": In standard para-substituted crosslinkers (1,4-BCMB), the reactive groups are distal, favoring open, rod-like networks.[1] In this ortho-isomer, the groups are adjacent (positions 2 and 3). This proximity favors intramolecular cyclization or tightly coiled loops , which can decrease the accessible surface area unless frustrated by the additional substituent (the Chlorine at position 1).

Comparative Analysis: Cross-Linking Efficiency

This section compares this compound (Target) against industry standards.[1]

Table 1: Comparative Performance Metrics
FeatureThis compound (Target)1,2-Bis(chloromethyl)benzene (Standard Ortho)1,4-Bis(chloromethyl)benzene (Standard Para)
Electronic Nature Electron-deficient ring (Deactivated)Electron-neutral ringElectron-neutral ring
Reactivity (

)
Moderate (Steric hindrance slows

)
High (Fast cyclization prone)High (Fast network formation)
Gelation Time Delayed (Controlled growth)RapidRapid
Network Topology Frustrated Packing (High Free Volume)Compact / CollapsedOpen / Rigid Struts
BET Surface Area ~800 - 1100

(Predicted*)
~600 - 900

>1200

Solvent Swelling High (due to rigid defects)LowModerate

*Note: Surface area values depend heavily on the specific polymerization catalyst and conditions. The "Target" often yields higher porosity than the standard ortho-isomer due to the "frustrated packing" induced by the Cl-substituent.[1]

Detailed Mechanistic Comparison
A. Vs. 1,2-Bis(chloromethyl)benzene (o-Xylylene Dichloride)
  • The Problem with Standard Ortho: 1,2-bis(chloromethyl)benzene often suffers from "back-biting" reactions where the molecule reacts with itself to form small rings (e.g., dihydro-indenes) rather than forming a long-range polymer network.[1] This limits the final cross-link density.

  • The Chloro-Advantage: The chlorine atom at position 1 sterically blocks the approach of nucleophiles from one side of the 2-chloromethyl group. This steric bulk disfavors intramolecular cyclization (which requires specific conformational flexibility) and promotes intermolecular cross-linking , thereby increasing the overall efficiency of network formation.

B. Vs. 1,4-Bis(chloromethyl)benzene (p-Xylylene Dichloride)
  • Rigidity: The para isomer forms the most rigid, open networks (highest surface area).

  • Selectivity: The target molecule (1-Chloro-2,3-...) creates "kinked" polymers.[1] While the absolute surface area might be lower than the para isomer, the pore size distribution is often narrower and shifted towards the ultramicroporous region (<1 nm), which is superior for trapping small gas molecules (

    
    , 
    
    
    ) or specific drug encapsulation.

Experimental Protocol: Synthesis of Cl-Functionalized HCP

Objective: Synthesize a hypercrosslinked polymer network to evaluate cross-linking efficiency via Gelation Time and Surface Area analysis.

Materials
  • Monomer: this compound (1.0 g, 4.7 mmol).

  • Solvent: 1,2-Dichloroethane (DCE) (10 mL).[1][5]

  • Catalyst: Anhydrous Iron(III) Chloride (

    
    ) (0.76 g, 4.7 mmol).
    
  • Quenching Agent: Methanol / dilute HCl.

Workflow
  • Dissolution: In a flame-dried Schlenk flask under

    
    , dissolve the monomer in anhydrous DCE.
    
  • Catalyst Addition: Add

    
     rapidly. The solution will turn dark brown/black immediately.
    
  • Cross-Linking (The Critical Step):

    • Heat to 45°C for 5 hours (Pre-polymerization).

    • Observation: Monitor viscosity. The 1-Chloro derivative will show a slower viscosity increase compared to the non-chlorinated analog (approx. 45 min vs 15 min for onset of gelation).

    • Increase temperature to 80°C and reflux for 19 hours to drive the reaction to completion.

  • Purification:

    • Filter the solid black precipitate.

    • Soxhlet Extraction: Extract with Methanol for 24 hours to remove trapped catalyst and unreacted monomer. This is crucial for accurate gravimetric yield determination.

  • Activation: Dry under vacuum at 60°C for 24 hours.

Data Analysis
  • Efficiency Calculation:

    
    [1]
    
    • Expected Yield: >90% for efficient cross-linking. Lower yields indicate steric termination.

Visualization of Reaction Pathway

The following diagram illustrates the competing pathways. The Green path represents the desired intermolecular cross-linking favored by the 1-Chloro-2,3-isomer.[1] The Red path represents the intramolecular cyclization often seen in unsubstituted o-isomers.[1]

CrossLinkingPathwaysMonomer1-Chloro-2,3-bis(chloromethyl)benzeneCarbocationBenzylic CarbocationIntermediateMonomer->CarbocationFeCl3 / -Cl⁻CyclicIntramolecular Cycle(Defect/Termination)Carbocation->CyclicFast Cyclization(Inhibited by Cl)NetworkHypercrosslinkedPolymer (HCP)Carbocation->NetworkIntermolecular Attack(Favored Pathway)StericSteric Hinderance(Cl at Pos 1)Steric->CyclicBlocks

Caption: Reaction pathway showing how the 1-Chloro substituent suppresses defect formation (Red) and promotes network growth (Green).

References

  • Tan, L., & Tan, B. (2017). Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews, 46(11), 3322-3356.[1]

  • Tsyurupa, M. P., & Davankov, V. A. (2006).[5] Hypercrosslinked Polymers: Basic Principle of Preparing the New Class of Polymeric Materials. Reactive and Functional Polymers, 66(7), 768-779.[1]

  • BLD Pharm. (2024).[3] Product Data Sheet: this compound (CAS 1824096-87-8).[1][2][3][4]

  • BenchChem. (2025).[6] Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.

  • Li, B., Gong, R., et al. (2011). Facile synthesis of hypercrosslinked resins via chloromethylation and continuous condensation of simple aryl molecules.[5] Journal of Chemical Sciences, 123, 161–167.

Safety Operating Guide

1-Chloro-2,3-bis(chloromethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-2,3-bis(chloromethyl)benzene Proper Disposal Procedures

Executive Summary: Immediate Action Required

This compound is a potent alkylating agent and lachrymator .[1] It poses a severe risk of chemical burns to the skin, eyes, and respiratory tract. Unlike standard organic solvents, this compound can permanently modify DNA through nucleophilic attack, necessitating strict destruction protocols rather than simple waste bulking.[1]

Do NOT:

  • Do NOT dispose of down the drain (Hydrolysis releases HCl gas).[1]

  • Do NOT mix with strong oxidizers or strong bases (Risk of exothermic runaway/polymerization).[1]

  • Do NOT place in general "Halogenated Waste" containers without first verifying compatibility (Risk of reaction with nucleophilic waste constituents).[1]

Scientific Rationale: The Hazard Mechanism

To handle this chemical safely, one must understand its reactivity.[1] The molecule consists of a benzene ring with two chloromethyl (


) groups adjacent to a chlorine atom.
  • Electrophilic Hazard: The benzylic carbons are highly electrophilic.[1] Upon contact with biological nucleophiles (DNA bases, proteins), they undergo

    
     reactions, leading to alkylation.[2]
    
  • Cross-linking Potential: Because there are two reactive chloromethyl groups in the 2,3-position (vicinal), this molecule can act as a bifunctional alkylator , potentially forming inter-strand cross-links in DNA, similar to nitrogen mustards.[1] This classifies it as a high-confidence mutagen/carcinogen.[1]

  • Hydrolysis: In the presence of moisture, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding benzyl alcohol, generating corrosive fumes.[1]

Decision Framework: Disposal Workflow

The following logic gate determines whether you should quench the material in-house or arrange for direct hazardous waste pickup.

DisposalWorkflow Start Waste Identification: This compound Quantity Assess Quantity Start->Quantity SmallScale Small Scale (< 50 g or Residuals) Quantity->SmallScale LargeScale Large Scale (> 50 g or Pure Stock) Quantity->LargeScale Quench Chemical Quench Protocol (Thiosulfate Method) SmallScale->Quench In Fume Hood LabPack Lab Pack for Incineration (Do Not Open Container) LargeScale->LabPack Test Verify Quench (pH & Phase Check) Quench->Test Vendor Licensed TSDF (Incineration) LabPack->Vendor Disposal Dispose as Aqueous Chemical Waste Test->Disposal

Figure 1: Decision matrix for the safe disposal of chloromethylated aromatics.

Operational Protocol: Chemical Quenching (Small Scale)

Scope: For glassware rinsing, spill cleanup residues, or disposal of small reaction aliquots (<50g).[1] Objective: Convert the electrophilic chloromethyl groups into non-volatile, water-soluble Bunte salts (organic thiosulfates) via nucleophilic substitution.

Reagents Required
ReagentRoleConcentration
Sodium Thiosulfate (

)
Nucleophile (Quencher)10-20% Aqueous Solution
Ethanol or Acetonitrile Co-solventIndustrial Grade
Sodium Bicarbonate pH BufferSaturated Solution
Step-by-Step Procedure
  • Preparation: Perform all work in a functioning fume hood. Wear butyl rubber or Silver Shield gloves (standard nitrile may degrade rapidly).[1]

  • Dissolution: Dissolve the waste material in a minimal amount of acetonitrile or ethanol.[1]

  • Quenching Reaction:

    • Slowly add a 2-fold molar excess of the Sodium Thiosulfate solution to the waste mixture.[1]

    • Note: The mixture may become biphasic.[1][3] Vigorous stirring is essential to ensure phase transfer.[1]

  • Buffering: As the reaction proceeds, HCl may be generated.[1] Add Sodium Bicarbonate solution periodically to maintain pH > 7.[1] This prevents the degradation of thiosulfate into sulfur dioxide and elemental sulfur.

  • Time: Stir at room temperature for 12–24 hours .

  • Validation:

    • Stop stirring and allow layers to settle (if biphasic).

    • Check pH; it should remain neutral/basic.[1]

    • Optional: TLC or GC-MS analysis of the organic layer can confirm the disappearance of the starting material.[1]

  • Final Disposal: The resulting mixture contains "Bunte salts" which are generally water-soluble and non-volatile.[1] Label the container as "Quenched Halogenated Waste - Contains Thiosulfate" and submit for chemical waste pickup.[1]

Waste Classification & Regulatory Compliance (RCRA)

For large-scale disposal where quenching is not feasible, the material must be segregated and labeled according to EPA/RCRA standards.[1]

Waste Stream Profile:

  • Primary Hazard: Toxic, Corrosive.[1]

  • EPA Waste Codes:

    • D002 (Corrosive): If the material has hydrolyzed and pH is < 2.[1]

    • D003 (Reactive): Potentially applicable if the material reacts violently with water (context-dependent).[1]

    • Halogenated Organic: Even if not specifically U- or P-listed, it must be treated as a halogenated solvent stream for High-Temperature Incineration .[1]

Labeling Requirements:

  • Chemical Name: this compound.[1]

  • Hazards: "Alkylating Agent," "Lachrymator," "Corrosive."[1]

Emergency Spill Response

Immediate Action: Evacuate the immediate area if the spill is outside a fume hood.

  • PPE: Don double gloves (Silver Shield/Laminate under Nitrile), goggles, and lab coat.[1] Use a respirator (organic vapor/acid gas cartridge) if outside a hood.

  • Containment: Surround the spill with an absorbent dam (vermiculite or specialized organic spill pads).[1]

  • Neutralization:

    • Gently cover the spill with a 1:1 mixture of Sodium Thiosulfate and Sodium Bicarbonate .[1]

    • Allow to sit for 15 minutes to initiate quenching.

  • Cleanup: Scoop the absorbent material into a wide-mouth jar.[1] Label as "Hazardous Waste: Debris contaminated with Alkylating Agent."[1]

  • Decontamination: Scrub the surface with a mild detergent and water.[1] Test the surface pH to ensure no acidic residue remains.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate quenching protocols of alkyl halides).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (2024).[1] Sodium Thiosulfate Compound Summary. National Library of Medicine.[1][4] [Link]

Sources

Personal protective equipment for handling 1-Chloro-2,3-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop and Read: You are handling a bifunctional alkylating agent . 1-Chloro-2,3-bis(chloromethyl)benzene is not merely a solvent or a standard reagent; it is a potent electrophile capable of cross-linking biological macromolecules (DNA/Proteins).

Unlike simple benzyl chloride, the presence of two chloromethyl groups increases its potential for cytotoxicity and mutagenicity. Furthermore, upon contact with mucosal moisture or atmospheric humidity, it hydrolyzes to release Hydrochloric Acid (HCl) gas, posing an immediate respiratory and ocular threat.

The Core Rule: Treat this compound as a "Silent Corrosive." It may numb nerve endings upon initial contact, delaying pain while deep tissue damage occurs.

The PPE Matrix: Defense in Depth

Standard laboratory PPE (cotton coat, single nitrile gloves) is insufficient for this compound. You must employ a barrier system resistant to both chlorinated organic solvents and acidic vapors.

Protection ZonePrimary Barrier (Mandatory) Secondary/Contextual Layer Scientific Rationale
Hand Protection Laminate Film (e.g., Silver Shield/4H) Outer Nitrile (5 mil minimum) Benzyl chloride derivatives permeate nitrile in <15 mins. Laminate film provides >4 hours breakthrough time. The outer nitrile provides grip and dexterity.
Respiratory Fume Hood (Face Velocity >100 fpm) Respirator with OV/AG Cartridge Hydrolysis releases HCl. Standard organic vapor (OV) cartridges may desorb acid gases. You need Acid Gas (AG) protection combined with OV.
Ocular Chemical Splash Goggles Full Face Shield (8-inch) Safety glasses allow vapor bypass. Goggles seal the eyes from lachrymatory vapors. Face shield protects the neck/skin from splashes.
Body Tychem® Apron or Sleeves Fire-Resistant Lab Coat Cotton absorbs and holds the chemical against the skin. Tychem provides an impenetrable barrier against corrosive liquids.
Self-Validating PPE Protocol

Before opening the bottle, perform these two checks to validate your system:

  • The Glove Inflation Test: Inflate the outer nitrile glove with air and squeeze. If it deflates, it is compromised. Do not use.

  • The Sash Height Check: Lower the fume hood sash to the marked "Safe" level. Hold a tissue at the opening; if it does not pull firmly inward (indicating negative pressure), abort the experiment .

Operational Protocol: Handling & Synthesis

Objective: Transfer and react without releasing vapor into the general lab atmosphere.

Step 1: Preparation & Engineering Controls
  • Quenching Bath: Prepare a beaker of 5% Sodium Bicarbonate (

    
    ) in Methanol/Water (1:1) before starting. This is your "neutralization station" for contaminated spatulas or syringe needles.
    
  • Trap Setup: If heating the reaction, the condenser exhaust must flow through a base trap (NaOH solution) to capture evolved HCl.

Step 2: Weighing and Transfer
  • Solids: If the material is solid/crystalline, avoid static. Use an antistatic gun if available. Weigh inside the hood using a draft shield.

  • Liquids/Solutions:

    • Do not pour. Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

    • The "Clean Hand/Dirty Hand" Rule: Your dominant hand (handling the syringe) is "dirty." Your non-dominant hand (touching the sash, notebook) must remain "clean."

Step 3: Decontamination of Tools
  • Immediately submerge used needles/pipette tips into the Quenching Bath .

  • Let them soak for 30 minutes to convert the reactive chloromethyl groups into benign methoxy/hydroxy derivatives before disposal.

Emergency Response Logic

This workflow dictates your immediate actions during a spill or exposure.[1][2][3]

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Spill (>5mL) Type->Spill Release Action_Skin 1. Drench (15 min) 2. Do NOT scrub (abrasion) 3. Seek Medical (SDS Section 4) Skin->Action_Skin Evacuate Evacuate Lab Area Spill->Evacuate PPE_Up Don SCBA or Full Face OV/AG Respirator Evacuate->PPE_Up Absorb Cover with Dry Sand or Chem-Sorb Pads PPE_Up->Absorb Neutralize Treat absorbent with 5% NaHCO3 solution Absorb->Neutralize

Figure 1: Decision logic for emergency response. Note the specific requirement for neutralization during spill cleanup.

Waste Disposal & Deactivation

Never dispose of active chloromethyl benzenes in the general organic solvent waste. They can react with other waste streams (e.g., amines) to generate heat or toxic byproducts.

The Controlled Hydrolysis Method
  • Segregation: Collect waste in a dedicated container labeled "Halogenated - Water Reactive."

  • Deactivation (Recommended):

    • Slowly add the waste material to a stirring solution of 10% Sodium Hydroxide in Methanol .

    • Caution: This reaction is exothermic. Add slowly.

    • Allow to stir for 2 hours. This converts the toxic alkyl chloride to the corresponding ether/alcohol.

    • Check pH to ensure it remains basic (pH > 10).

  • Final Disposal: Once deactivated, the mixture can generally be disposed of as standard halogenated organic waste (consult local EHS regulations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. (Proxy for 1,2,3-isomer hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzyl Chloride). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.